Sulfamethoxazole
Description
Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems
The continuous release of SMX into the environment from various sources results in its detection in a wide range of environmental compartments. nih.gov
Sulfamethoxazole (B1682508) is frequently detected in various water bodies across the globe. mdpi.com Conventional wastewater treatment plants (WWTPs) are often unable to completely remove SMX, leading to its discharge into receiving surface waters. mdpi.commdpi.com Studies have reported SMX concentrations in WWTP effluents ranging from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. encyclopedia.pubresearchgate.netacs.org For instance, concentrations in treated municipal wastewater have been found to be between 0.016 and 0.54 µg/L in Jyväskylä, Finland, and as high as 55.8 µg/L in Lusaka, Zambia. dosis.fi
As a result of WWTP discharges and other sources, SMX is commonly found in surface waters, including rivers and lakes. nih.govresearchgate.net Reported concentrations in surface waters vary widely, from low ng/L to several µg/L. researchgate.netresearchgate.netnih.gov For example, high levels of 2.42 µg/L and 3.066 µg/L were found in the João Mendes River, Brazil, and the Charmoise River, France, respectively. nih.gov The highest reported concentration in surface water reached 142.6 µg/L in Machakos, Kenya. nih.gov
SMX has also been detected in groundwater, indicating its potential to leach from contaminated soils and surface waters. nih.govufl.edu Concentrations in groundwater have been reported at levels up to 470.0 ng/L. researchgate.net In Zambia, groundwater levels of SMX ranged from 0.14 to 0.66 µg/L, which may be attributed to leaching from nearby pit latrines and compost pits. dosis.fi
Table 1: Reported Concentrations of this compound in Various Water Systems
| Water System | Concentration Range | Location Examples |
|---|---|---|
| Wastewater Treatment Plant Effluents | ng/L to µg/L | Jyväskylä, Finland (0.016-0.54 µg/L); Lusaka, Zambia (up to 55.8 µg/L) dosis.fi |
| Surface Waters | ng/L to µg/L | João Mendes River, Brazil (2.42 µg/L); Charmoise River, France (3.066 µg/L); Machakos, Kenya (142.6 µg/L) nih.gov |
| Groundwater | up to 470.0 ng/L | United States; Zambia (0.14-0.66 µg/L) dosis.firesearchgate.net |
The application of manure and biosolids from treated organisms as fertilizers can introduce SMX into agricultural soils. nih.gov SMX exhibits relatively high mobility in soils and is not strongly reactive with soil surfaces. ufl.edu This characteristic can lead to the contamination of groundwater through leaching. ufl.edu Maximum concentrations of SMX detected in soil environments have been reported at 0.055 mg kg⁻¹. researchgate.net
Sediments in aquatic environments can also act as a sink for SMX. uni-bonn.de However, the extent of SMX accumulation in sediments can be influenced by factors such as pH. figshare.com Studies have detected SMX in sediments, with concentrations in some cases reaching up to 52.1 μg/kg. pjoes.com The presence of SMX in sediments is a concern as it can be a source of long-term contamination. uni-bonn.de
After administration to humans and animals, SMX is partially metabolized before excretion. acs.orgstoryblok.com The primary metabolites are N4-acetyl-sulfamethoxazole (N4-acetyl-SMX) and this compound-N1-glucuronide (SMX-N1-glucuronide). acs.orgstoryblok.com These transformation products are also released into the environment and have been detected in various environmental matrices. researchgate.netacs.org
N4-acetyl-SMX is a major metabolite and has been frequently detected in the environment. researchgate.netuniroma1.it It can be formed through the metabolism of SMX in organisms or by aerobic bacteria in the environment. uniroma1.it Interestingly, under certain environmental conditions, N4-acetyl-SMX can be transformed back into the parent compound, SMX. acs.orgnih.gov
Environmental Transformation and Degradation Pathways
This compound can be transformed in the environment through various processes, including microbial biodegradation.
Microbial activity plays a significant role in the degradation of SMX in the environment. nih.gov Several bacterial strains have been identified that are capable of degrading SMX. ucp.ptrsc.org For instance, Achromobacter denitrificans PR1 has been shown to use SMX as a sole source of carbon, nitrogen, and energy, breaking it down and leading to the accumulation of 3-amino-5-methylisoxazole (B124983). ucp.ptup.pt Other bacteria, such as Vibrio sp. and Pseudomonas sp., isolated from milkfish pond sediments, have also demonstrated the ability to enhance the degradation of SMX in high-salinity environments. mdpi.com
The biodegradation of SMX can occur under both aerobic and anaerobic conditions. mdpi.com In anaerobic settings, such as in some wastewater treatment processes and sediments, sulfate-reducing bacteria like Desulfovibrio vulgaris can transform SMX. acs.org This transformation involves the reduction and isomerization of the isoxazole (B147169) moiety of the SMX molecule. acs.org The resulting transformation products have been shown to have significantly decreased antibacterial activity compared to the parent compound. acs.org The efficiency of microbial degradation can be influenced by environmental factors such as temperature, pH, and the presence of other carbon sources. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |
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InChI Key |
JLKIGFTWXXRPMT-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
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Molecular Formula |
C10H11N3O3S | |
| Record name | SULFAMETHOXAZOLE | |
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| Record name | sulfamethoxazole | |
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DSSTOX Substance ID |
DTXSID8026064 | |
| Record name | Sulfamethoxazole | |
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Molecular Weight |
253.28 g/mol | |
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Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
| Record name | SULFAMETHOXAZOLE | |
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| Record name | Sulfamethoxazole | |
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Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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Impurities |
N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide | |
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Color/Form |
Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder | |
CAS No. |
723-46-6, 144930-01-8, 144993-89-5 | |
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Melting Point |
333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C | |
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Molecular Mechanisms of Action and Biochemical Pathways
Enzymatic Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) by Sulfamethoxazole (B1682508)
The primary molecular target of this compound is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. drugbank.compatsnap.com By inhibiting this enzyme, this compound effectively halts the production of a vital precursor for DNA and protein synthesis in susceptible bacteria. patsnap.comwikipedia.org
Molecular Recognition and Binding Interactions with DHPS Active Site
This compound's inhibitory action is rooted in its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. patsnap.comwikipedia.orgpatsnap.com This molecular mimicry allows this compound to bind to the PABA-binding pocket within the active site of the DHPS enzyme. rcsb.org The binding is facilitated by a series of hydrogen bonds and hydrophobic interactions. rcsb.org
Specifically, the oxygen atoms of the sulfonyl group in this compound form direct hydrogen bonds with amino acid residues such as Ser222 in the active site of Yersinia pestis DHPS. rcsb.org Additionally, the amine group attached to the aromatic ring of this compound can form a hydrogen bond with another residue, Thr62. rcsb.org Water-mediated hydrogen bonds also contribute to the stability of the drug-enzyme complex, involving residues like Ser222 and Met223. rcsb.org The phenyl group of this compound fits into the same hydrophobic pocket that normally accommodates the phenyl group of PABA. rcsb.org
Structural Homologies and Competitive Inhibition Dynamics
The structural analogy between this compound and PABA is the foundation of its mechanism as a competitive inhibitor. patsnap.compatsnap.commhmedical.com Both molecules possess an aromatic amine connected to an electron-withdrawing group. rcsb.org In PABA, this is a carboxyl group, while in this compound, it is a sulfonyl group attached to a heterocyclic ring. rcsb.org This structural congruence allows this compound to compete directly with PABA for binding to the DHPS active site. patsnap.commhmedical.com
When this compound occupies the active site, it prevents PABA from binding, thereby blocking the enzymatic reaction that catalyzes the conversion of PABA and dihydropteroate diphosphate (B83284) (DHPP) into 7,8-dihydropteroate. rcsb.org This competitive inhibition is a key feature of the sulfonamide class of antibiotics. tandfonline.comlumenlearning.com The effectiveness of this inhibition is concentration-dependent; a higher concentration of this compound relative to PABA will result in a greater degree of enzyme inhibition.
Interference with Bacterial Folate Synthesis Pathway
The inhibition of DHPS by this compound has profound consequences for the bacterial cell, as it directly interferes with the synthesis of folic acid (folate), a crucial B vitamin. wikipedia.orgnih.gov Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an excellent target for selective toxicity. wikipedia.orgpatsnap.comlumenlearning.com
Disruption of Dihydrofolic Acid Synthesis
The enzymatic reaction catalyzed by DHPS is an essential step in the formation of dihydrofolic acid (DHF), also known as dihydrofolate. drugbank.compatsnap.com By competitively inhibiting DHPS, this compound prevents the synthesis of dihydropteroate, the immediate precursor to DHF. mhmedical.comfda.gov This blockage creates a metabolic bottleneck, leading to a depletion of the intracellular pool of DHF. patsnap.comwikipedia.org
Consequences for Bacterial Purine and DNA Biosynthesis
The depletion of dihydrofolic acid has a cascading effect on several essential cellular processes. DHF is a precursor to tetrahydrofolic acid (THF), the biologically active form of folate. patsnap.comnih.gov THF is a vital cofactor in a variety of one-carbon transfer reactions, which are indispensable for the biosynthesis of several key molecules, including:
Purines: Adenine and guanine, the building blocks of DNA and RNA. drugbank.comlumenlearning.com
Thymidine: A pyrimidine (B1678525) base required for DNA synthesis. patsnap.comnih.gov
Amino Acids: Such as methionine and glycine. wikipedia.orgnih.gov
Without an adequate supply of THF, bacteria are unable to synthesize the necessary components for DNA replication and protein synthesis. patsnap.comrcsb.org This ultimately leads to a cessation of growth and cell division, resulting in a bacteriostatic effect, where the bacteria are inhibited from multiplying. patsnap.comwikipedia.org This "thymineless death" is a critical consequence of folate pathway inhibition. nih.gov
Synergistic Biochemical Actions with Trimethoprim (B1683648)
The antibacterial efficacy of this compound is significantly enhanced when it is used in combination with trimethoprim. drugbank.compatsnap.com This combination, often referred to as co-trimoxazole, exhibits a powerful synergistic effect because the two drugs inhibit sequential steps in the same metabolic pathway. tandfonline.comwikipedia.orgmsdmanuals.com
While this compound blocks the production of dihydrofolic acid via DHPS inhibition, trimethoprim inhibits the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). patsnap.compatsnap.comopen.edu DHFR is responsible for the reduction of DHF to THF. patsnap.compatsnap.com By inhibiting DHFR, trimethoprim prevents the utilization of any DHF that might have been synthesized, further crippling the folate pathway. patsnap.comwikipedia.org
This dual blockade of the folate synthesis pathway leads to a much more profound depletion of THF than either drug could achieve alone. mhmedical.com This synergistic action results in a bactericidal (bacteria-killing) effect, as opposed to the bacteriostatic effect of this compound alone. lumenlearning.commsdmanuals.com Furthermore, the combination of the two drugs is thought to slow the development of bacterial resistance. drugbank.comfda.gov Recent research also suggests a mutual potentiation, where trimethoprim can also enhance the activity of this compound by impacting the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP). researchgate.net
| Drug | Target Enzyme | Mechanism of Action | Effect on Folate Pathway |
| This compound | Dihydropteroate Synthase (DHPS) | Competitive inhibitor of PABA | Blocks synthesis of Dihydrofolic Acid (DHF) |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Inhibits reduction of DHF to THF | Blocks synthesis of Tetrahydrofolic Acid (THF) |
Sequential Inhibition of Folate Synthesis Pathway Enzymes
This compound functions as a bacteriostatic agent by disrupting a critical metabolic pathway in bacteria: the synthesis of folic acid. wikipedia.org As a structural analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS). patsnap.commhmedical.com This enzyme is responsible for the crucial step of incorporating PABA into dihydropteroic acid, a precursor to dihydrofolic acid. wikipedia.orgmhmedical.com By blocking this step, this compound effectively halts the production of dihydrofolate. wikipedia.orgpatsnap.com
The inhibition of dihydrofolate synthesis prevents the subsequent formation of tetrahydrofolate, the biologically active form of folic acid. patsnap.comnih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins. patsnap.com This disruption of nucleic acid and protein biosynthesis ultimately inhibits bacterial growth and replication. wikipedia.orgpatsnap.com
This mechanism is selective for bacteria because, unlike humans who obtain folic acid from their diet, susceptible bacteria must synthesize it de novo. wikipedia.orgmhmedical.com
Mechanisms Underlying Delayed Resistance Development in Combination Therapies
The combination of this compound with trimethoprim has been a cornerstone of antimicrobial therapy, in part due to the synergistic effect that delays the development of bacterial resistance. drugbank.comfda.gov This synergy arises from the sequential blockade of two distinct enzymes in the folate synthesis pathway. mhmedical.comfda.gov While this compound inhibits dihydropteroate synthase, trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme that converts dihydrofolic acid to tetrahydrofolic acid. patsnap.comfda.govsketchy.com
This dual-target inhibition creates a more potent and comprehensive disruption of folate metabolism than either drug alone. mhmedical.com In vitro studies have demonstrated that bacterial resistance develops more slowly to the combination of this compound and trimethoprim compared to either agent used as monotherapy. drugbank.comfda.gov
Recent research has further elucidated the synergistic relationship, revealing a mutual potentiation mechanism. Not only does this compound potentiate trimethoprim by limiting the production of its substrate (dihydrofolic acid), but trimethoprim also potentiates this compound. nih.gov This is achieved through a metabolic feedback loop where tetrahydrofolate is necessary for the synthesis of a precursor for folate synthesis. By inhibiting tetrahydrofolate production, trimethoprim indirectly limits the synthesis of the precursor needed for the reaction that this compound blocks. nih.gov This mutual potentiation provides a more robust barrier to the emergence of resistance. nih.gov
The use of combination therapies is a recognized strategy to enhance the spectrum of activity and combat the development of drug-resistant bacteria.
Enzyme Inhibition Studies Beyond Primary Target
Cytochrome P450 Enzyme Isoform Inhibition (e.g., CYP2C9)
Beyond its primary antibacterial target, this compound is also known to interact with human metabolic enzymes, most notably the cytochrome P450 (CYP) system. Specifically, this compound is a selective inhibitor of the CYP2C9 isoform. nih.govnih.govebmconsult.com This inhibition is clinically relevant as CYP2C9 is responsible for the metabolism of numerous drugs. nih.gov
Studies using human liver microsomes and recombinant CYP2C9 have demonstrated the selective inhibitory effect of this compound. capes.gov.brnih.gov The apparent half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight this selectivity.
Inhibitory Effect of this compound on CYP2C9
| System | Parameter | Value (μM) |
|---|---|---|
| Human Liver Microsomes | Apparent IC50 | 544 |
| Human Liver Microsomes | Apparent Ki | 271 |
| Recombinant CYP2C9 | Apparent IC50 | 456 |
Data sourced from studies on tolbutamide (B1681337) hydroxylation. capes.gov.brnih.gov
This inhibition can lead to clinically significant drug-drug interactions. For instance, co-administration of this compound with drugs metabolized by CYP2C9, such as the anticoagulant warfarin, can lead to decreased metabolism and increased plasma concentrations of the affected drug, potentially resulting in adverse effects. nih.govebmconsult.com
Investigation of Metabolite-Induced Enzyme Modulation (e.g., Nitroso this compound)
The metabolism of this compound can lead to the formation of reactive metabolites that can, in turn, modulate enzyme activity and elicit immune responses. ingentaconnect.com One of the key metabolic pathways for this compound is oxidation by CYP2C9 to form a hydroxylamine (B1172632) metabolite. drugbank.comnih.gov This hydroxylamine can be further oxidized to a highly reactive nitroso metabolite, nitroso this compound. drugbank.comingentaconnect.com
This reactive nitroso metabolite is implicated in this compound-associated hypersensitivity reactions. ingentaconnect.comaai.org Research has shown that both this compound and its nitroso metabolite can stimulate dendritic cells, a key component of the immune system. aai.orgresearchgate.net Specifically, exposure of dendritic cells to this compound and nitroso this compound resulted in increased expression of the costimulatory molecule CD40. aai.orgnih.gov This effect on dendritic cells provides a link between the metabolism of this compound and its immunogenicity. aai.orgnih.gov
The formation of the hydroxylamine metabolite is catalyzed by enzymes including CYP2C9, CYP2C8, and myeloperoxidase. aai.orgnih.gov Inhibition of these enzymes has been shown to prevent the increased CD40 expression induced by the parent drug, but not by the already formed nitroso metabolite. aai.orgresearchgate.net This highlights the role of metabolic activation in the immunomodulatory effects of this compound.
This compound-Induced Allosteric Modulation of Biological Receptors
T-Cell Receptor Vβ20-1 Switch Mechanisms
Recent research has uncovered a direct interaction between this compound and specific T-cell receptors (TCRs), providing a potential mechanism for certain drug hypersensitivity reactions. plos.orgnih.gov Molecular dynamic simulations have revealed that this compound can bind with high affinity to the CDR2β domain of TCRs containing the Vβ20-1 variable domain. plos.orgnih.govnih.gov
This binding is significant because it occurs away from the primary peptide-HLA interaction site, suggesting an allosteric modulation of the receptor. plos.orgnih.gov The binding of this compound to the CDR2β loop of the Vβ20-1 TCR induces a conformational change in the receptor. plos.orgkarger.com This "switch mechanism" alters the way the TCR recognizes and binds to its cognate peptide-HLA complex, leading to an increased binding affinity. plos.orgnih.gov
Impact on pHLA Recognition via CDR2β Domain Interactions
This compound (SMX) has been shown to directly interact with T-cell receptors (TCRs), inducing conformational changes that alter the recognition of peptide-human leukocyte antigen (pHLA) complexes. plos.orgnih.gov This interaction is a key mechanism in certain T-cell mediated hypersensitivity reactions to the drug. nih.gov Research utilizing molecular dynamic simulations has elucidated a switch mechanism in specific TCRs, such as those containing the Vβ20-1 variable domain, where SMX binds with high affinity to the Complementarity-Determining Region 2 beta (CDR2β) loop. plos.orgnih.gov This binding occurs independently of the HLA or the presented peptide. plos.org
Molecular simulations have quantified the structural and energetic changes induced by SMX binding. The majority of the energy changes that lead to altered affinity are a result of changes within the TCR itself, rather than from direct contacts with the pHLA complex. nih.gov
Table 1: Impact of this compound (SMX) on T-Cell Receptor (TCR) Structural Properties
This table presents data from molecular dynamic simulations showing the physical changes to the TCR upon binding of SMX.
| Parameter | Condition | Value | Unit |
| CDR2β Surface Area | SMX Bound | 29.552 (± 0.10) | nm² |
| SMX Free | 28.59 (± 0.15) | nm² | |
| CDR2β Volume | SMX Bound | 5.76 (± 0.06) | nm³ |
| SMX Free | 5.70 (± 0.07) | nm³ | |
| Whole TCR Surface Area | SMX Bound | 240.452 (± 0.41) | nm² |
| SMX Free | 247.44 (± 0.70) | nm² | |
| Whole TCR Volume | SMX Bound | 76.54 (± 0.214) | nm³ |
| SMX Free | 77.20 (± 0.192) | nm³ | |
| Data sourced from Watkins & Pichler (2013). plos.orgnih.gov |
The binding of SMX also results in a shift in the hydrogen bond network between the TCR and the pHLA complex. While the total number of hydrogen bonds with the peptide remains the same, the number of bonds with the HLA molecule decreases when SMX is bound. plos.orgnih.gov For instance, in the simulated model, the number of hydrogen bonds between the TCR and HLA decreased from a total of 25 without SMX to 21 with SMX bound. plos.orgnih.gov This highlights that the increased affinity is not simply a function of more direct hydrogen bonds but rather a more complex allosteric effect mediated by the drug. nih.gov The interaction changes the specific residues involved in binding; for example, in the presence of SMX, the TCR's SER53 residue forms a hydrogen bond with the HLA's LYS65α, a contact that is absent without the drug. nih.gov This demonstrates a qualitative shift in the TCR-pHLA interface, driven by the drug's interaction with the CDR2β loop.
Bacterial Antibiotic Resistance Mechanisms and Molecular Epidemiology
Intrinsic and Acquired Resistance Pathways to Sulfonamides
Bacterial resistance to sulfonamides, including sulfamethoxazole (B1682508), is a multifaceted process involving both intrinsic (inherent) and acquired mechanisms. nih.goveuropa.eu These mechanisms can act independently or in concert to reduce the efficacy of the antibiotic.
One of the primary intrinsic defense mechanisms in bacteria is limiting the intracellular concentration of an antibiotic. nih.govasm.org Gram-negative bacteria, with their outer membrane, naturally possess a permeability barrier that can restrict the entry of various molecules, including this compound. nih.gov
Efflux pumps are another critical component of both intrinsic and acquired resistance. asm.orgoup.com These membrane-spanning protein complexes actively transport antibiotics out of the bacterial cell, preventing them from reaching their target. asm.org In some bacteria, such as Pseudomonas aeruginosa, efflux pumps can confer resistance to both this compound and trimethoprim (B1683648) simultaneously. oup.comoup.com While initially, the permeability barrier was considered the main resistance mechanism, the role of efflux pumps in mediating resistance to sulfonamides is now well-established. oup.comoup.com
Some bacterial species are intrinsically resistant to sulfonamides because their dihydropteroate (B1496061) synthase (DHPS) enzyme has a naturally low affinity for these drugs. oup.com This means that even if this compound enters the cell, it cannot effectively bind to and inhibit the DHPS enzyme. This type of resistance is inherent to the bacterial species and does not require prior exposure to the antibiotic. nih.gov For instance, certain species of Bacteroides, Clostridium, and Neisseria possess naturally insensitive target enzymes. oup.com
Bacteria can acquire resistance through mutations in the chromosomal gene encoding the DHPS enzyme, known as folP. rupahealth.com These mutations can lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides while preserving its ability to bind PABA. rupahealth.combiorxiv.org This altered enzyme can continue to function in the presence of the antibiotic, rendering the bacterium resistant. rupahealth.com
In some cases, resistance arises from recombinational events, where a portion of the folP gene is replaced with a segment from another bacterial species that confers resistance. oup.com This has been observed in Neisseria meningitidis, where the folP gene of resistant strains shows significant differences from that of susceptible strains, suggesting horizontal gene transfer. oup.comoup.com
A predominant mechanism of high-level sulfonamide resistance is the acquisition of foreign genes that encode a drug-resistant variant of the DHPS enzyme. biorxiv.org These genes, often located on mobile genetic elements like plasmids and integrons, can be transferred between different bacterial species and genera through horizontal gene transfer. srce.hr The acquired DHPS enzymes are highly resistant to sulfonamides and can effectively bypass the inhibitory action of the drug on the native chromosomal enzyme. srce.hr This mechanism is clinically significant and a primary driver of widespread sulfonamide resistance in pathogenic bacteria. asm.org
Mutational and Recombinational Alterations in Target Enzymes (e.g., DHPS)
Molecular Determinants of this compound Resistance
The acquisition of specific resistance genes is a major factor in the dissemination of this compound resistance.
Three primary sulfonamide resistance genes, designated sul1, sul2, and sul3, have been identified and are widespread in Gram-negative bacteria. frontiersin.org These genes encode alternative DHPS enzymes that have a very low affinity for sulfonamides but retain their catalytic function. rupahealth.com
sul1 : This gene is frequently found as part of a conserved region in class 1 integrons, which are mobile genetic elements known for capturing and expressing various resistance genes. mdpi.com Its association with integrons contributes to its co-selection and dissemination with other antibiotic resistance determinants. frontiersin.org
sul2 : This gene is typically located on small, non-conjugative or large, transmissible plasmids. mdpi.comnih.gov Studies have shown a high prevalence of sul2 in E. coli isolates from various sources. frontiersin.orgnih.gov
sul3 : Initially identified in E. coli from swine, sul3 is generally less prevalent than sul1 and sul2. frontiersin.orgnih.gov Its dissemination potential appears to be lower due to a more limited association with diverse mobile genetic elements compared to the other two sul genes. frontiersin.org
The prevalence of these genes can vary depending on the bacterial species and geographical location. nih.gov For example, in some studies of E. coli, the prevalence of sul1 and sul2 was significantly higher than that of sul3. frontiersin.org The nucleotide sequences of sul1, sul2, and sul3 share approximately 50% similarity. frontiersin.org
Table 1: Key Characteristics of sul Resistance Genes
| Gene | Common Genetic Location | Dissemination Mechanism | Prevalence |
| sul1 | Class 1 integrons | Often linked with other resistance genes on mobile elements. mdpi.com | High, frequently reported in various Gram-negative bacteria. frontiersin.orgmdpi.com |
| sul2 | Small non-conjugative or large transmissible plasmids | Plasmid-mediated horizontal gene transfer. mdpi.com | High, often co-occurs with sul1. frontiersin.orgnih.gov |
| sul3 | Plasmids | Less diverse mobile genetic element association. | Lower than sul1 and sul2. frontiersin.org |
Dfr Genes and Trimethoprim Resistance Linkages
Resistance to trimethoprim is primarily mediated by the acquisition of dfr genes, which encode for drug-resistant dihydrofolate reductase (DHFR) enzymes. jmb.or.krtandfonline.com There are over 30 known dfr gene variants, classified into dfrA and dfrB families, which are evolutionarily distinct. nih.gov These genes are frequently found on mobile genetic elements, facilitating their spread. nih.govnih.gov
A significant clinical concern is the common co-location of dfr and sulfonamide resistance (sul) genes on the same mobile genetic elements. nih.govfrontiersin.org This genetic linkage means that the use of either this compound or trimethoprim can select for bacteria resistant to both drugs. For instance, a novel trimethoprim resistance gene, dfrA34, was identified on a class 1 integron adjacent to a sul gene on an IncC plasmid, conferring clinical resistance to the trimethoprim/sulfamethoxazole combination. nih.gov This co-resistance is a recurring theme, with studies showing that dfr and sul genes are often found together on plasmids and integrons. nih.govfrontiersin.orgnih.gov
Horizontal Gene Transfer and Mobile Genetic Elements in Resistance Dissemination
Horizontal gene transfer (HGT) is a primary driver in the dissemination of this compound resistance. nih.govoup.com This process allows for the rapid spread of antibiotic resistance genes (ARGs) among different bacterial species and strains. mdpi.com
Mobile genetic elements (MGEs) such as plasmids, integrons, and transposons are central to the horizontal transfer of this compound resistance. frontiersin.orgnih.gov
Plasmids: These extrachromosomal DNA molecules can carry multiple resistance genes and are readily transferred between bacteria via conjugation. nih.govtandfonline.comdiva-portal.org The sul2 gene, for example, is often located on small non-conjugative plasmids, while the sul1 gene can be found on large conjugative plasmids. jmb.or.kr The presence of multiple sul genes on plasmids can lead to higher frequencies of resistance transfer. tandfonline.com
Integrons: These genetic elements can capture and express gene cassettes containing ARGs. Class 1 integrons are particularly significant in the spread of this compound resistance. nih.govjidc.orgplos.org They typically carry the sul1 gene in their 3'-conserved segment and often incorporate dfr gene cassettes in their variable region, directly linking this compound and trimethoprim resistance. nih.govplos.orgresearchgate.net The presence of the class 1 integrase gene, intI1, is often used as a marker for anthropogenic pollution and the presence of ARGs. plos.org
Transposons: Also known as "jumping genes," transposons can move resistance genes between plasmids and the bacterial chromosome. oup.comfrontiersin.org For example, a composite transposon containing the sul1 gene has been identified in Nocardia farcinica. nih.gov The SXT element, a type of integrative and conjugative element, carries a cluster of resistance genes including sul2 and is structured like a composite transposon. nih.gov
Table 1: Key Mobile Genetic Elements in this compound Resistance Dissemination
| Mobile Genetic Element | Associated this compound Resistance Gene(s) | Common Co-carried Resistance Genes | Primary Mode of Transfer |
| Plasmids | sul1, sul2, sul3 | dfr, strA, strB | Conjugation |
| Class 1 Integrons | sul1 | dfrA family, aadA family | Carried on plasmids and transposons |
| Transposons (e.g., Tn21 family) | sul1 | Other resistance genes | Movement between DNA molecules |
| Integrative and Conjugative Elements (e.g., SXT) | sul2 | dfr, streptomycin (B1217042) resistance | Conjugation |
The transfer of this compound resistance genes is not confined to a single bacterial species. HGT facilitates the movement of these genes between different species and even genera. nih.govtandfonline.com For example, sul and dfr genes can be transferred from Escherichia coli to other bacteria. tandfonline.com Studies have documented the transfer of class 1 integrons and their associated resistance genes from Salmonella isolates to E. coli via conjugation. jidc.org This inter-species transfer is a significant factor in the widespread distribution of this compound resistance across various environments and bacterial populations, including from animal to human pathogens. biorxiv.org The transfer can occur in diverse settings, from clinical environments to aquatic ecosystems. frontiersin.orgnih.gov
Role of Plasmids, Integrons (e.g., Class 1 Integrons), and Transposons
Environmental Drivers of Antibiotic Resistance Gene Proliferation
The environment plays a crucial role in the evolution and spread of antibiotic resistance. The presence of antibiotics like this compound in various environmental compartments exerts selective pressure on microbial communities, leading to the proliferation of ARGs. mdpi.com
Even at sub-inhibitory concentrations, this compound can select for resistant bacteria. mdpi.com Environmental concentrations of this compound, which can range from nanograms per liter to micrograms per liter in surface waters and even higher in wastewater, are sufficient to drive this selection. mdpi.comfrontiersin.orgmdpi.com For instance, this compound has been detected at concentrations up to 63.66 μg/L in surface waters near livestock farms in China and at 20.6 µg/L in hospital effluents in Africa. mdpi.commdpi.com These concentrations can alter the structure of microbial communities and promote the development of resistance. frontiersin.org The predicted no-effect concentrations for resistance selection (PNECRs) for this compound in soil have been estimated to be as low as 0.0002 mg/kg, highlighting the potential for even trace environmental contamination to drive resistance. service.gov.uk
A direct correlation has been observed between the presence of this compound in the environment and the abundance of sulfonamide resistance genes (sul1 and sul2). researchgate.netmdpi.com In urban rivers, for example, the concentration of this compound was found to be higher than other sulfonamides, and sul1 was the most prevalent resistance gene. mdpi.com Similarly, in soil contaminated with this compound, the relative abundance of sul1 increased significantly. researchgate.net The co-exposure to this compound and other pollutants, such as heavy metals like arsenic, can have synergistic effects, leading to an even greater increase in the abundance of ARGs and mobile genetic elements in the gut microbiota of soil organisms like earthworms. acs.org This indicates that the gut of soil fauna can act as a hotspot for antibiotic resistance. acs.org
Selective Pressures Exerted by Environmental this compound Concentrations
Evolutionary Dynamics of Resistance in Environmental Bacterial Communities
The introduction and persistence of this compound in the environment create a selective pressure that drives the evolution of resistance in bacterial communities. This process involves the adaptation of microbial populations and significant shifts in their composition and function.
Adaptation and Resistance Development in Mixed Microbial Communities
The development of resistance to this compound in mixed microbial communities is a complex process influenced by various factors, including the concentration of the antibiotic and the interactions between different bacterial species. Bacteria can develop resistance through several mechanisms, such as mutations in their genetic material and the acquisition of resistance genes via horizontal gene transfer. biorxiv.org
In environments with this compound, bacteria that are sensitive to the antibiotic are eliminated, while resistant strains survive and proliferate. nih.gov This selective pressure can lead to an increase in the abundance of antibiotic resistance genes (ARGs), particularly sul1 and sul2, which confer resistance to sulfonamides. nih.govmdpi.com The presence of mobile genetic elements like class 1 integrons can facilitate the spread of these resistance genes among different bacterial species. publisso.de
Studies have shown that even sub-inhibitory concentrations of this compound can select for resistant bacteria and promote the transfer of ARGs. mdpi.commdpi.com The fitness cost associated with carrying resistance genes can be offset by the survival advantage in an antibiotic-contaminated environment. mdpi.com However, in the absence of the antibiotic, susceptible wild-type organisms may out-compete the resistant ones. mdpi.com
The structure of the bacterial habitat also plays a crucial role in the evolution of resistance. For instance, bacteria growing in biofilms may evolve resistance differently than their planktonic (free-living) counterparts. elifesciences.orgnih.gov Biofilm-adapted populations have been observed to acquire mutations in regulators of efflux pumps, which actively transport the antibiotic out of the cell, whereas planktonic populations tend to develop mutations in the primary drug targets. elifesciences.orgnih.gov This can result in biofilm-adapted bacteria being less resistant but more fit in the absence of the drug compared to planktonic bacteria. elifesciences.orgnih.gov
Furthermore, the continuous or intermittent exposure to this compound can have different impacts on the development of resistance. Chronic exposure has been shown to have a more pronounced effect on the microbial community, though the effects may decrease after a period of intermittence. frontiersin.org
Microbial Community Shifts Under this compound Stress
Research has demonstrated that this compound exposure can lead to an increase in microbial diversity in some contexts, as the removal of dominant sensitive species allows for the growth of other, more resistant, bacteria. nih.gov For example, in soil environments treated with this compound, an increase in the proportions of resistant species was observed. nih.gov
Specific bacterial genera have been identified as being particularly affected by or resilient to this compound stress. For instance, in some wastewater treatment systems, the abundance of Thauera, a bacterium involved in denitrification, decreased significantly after exposure to this compound. nih.gov Conversely, the abundances of Denitratisoma and SM1A02 increased under the same conditions. nih.gov In other studies, Pseudomonas and Stenotrophomonas have been identified as key hosts of resistance genes. nih.gov The genus Geobacter and Methylophilus have also shown significant tolerance to high concentrations of this compound in microbial fuel cells. researchgate.net
High concentrations of this compound have been shown to reduce microbial diversity in some systems, with genera like Thauera and Pseudomonas becoming dominant. doi.org The impact on the microbial community is not always a simple decrease in diversity. In activated sludge communities, while chronic exposure to this compound caused stress, it did not always result in a major shift in the community structure at the phylum level, but rather a milder shift at the species level. frontiersin.org
The following table summarizes the observed shifts in microbial communities under this compound stress from various studies:
| Environment/System | This compound Concentration | Observed Microbial Community Shifts | Reference |
| Vegetable Rhizosphere | Not specified | Increased microbial diversity; elimination of sensitive bacteria and increased proportions of resistant species. Pseudomonas, Stenotrophomonas, and Agrobacterium identified as key hosts for resistance genes. | nih.gov |
| Sequencing Batch Reactor (Denitrification) | 0-1 mg/L | Decrease in the abundance of Thauera (from 41.69% to 11.62%); significant increase in Denitratisoma and SM1A02. | nih.gov |
| Activated Sludge | Not specified (chronic exposure) | No severe effect on community structure at the phylum level, but a mild shift at the species level. Potentially resistant species like Arthrobacter sp. and members of Chitinophagaceae and Intrasporangiaceae families dominated. | frontiersin.org |
| Biological Nitrogen Removal System | 10 mg/L | Reduced microbial diversity; Thauera and Pseudomonas emerged as dominant genera. | doi.org |
| Microbial Fuel Cells | 0.5, 5, and 50 mg/L | Significant shift in anode biofilm communities. Thauera and Geobacter were predominant at 50 mg/L and 5 mg/L respectively. Methylophilus increased at 50 mg/L. | researchgate.net |
These shifts in microbial community composition can have cascading effects on the ecosystem's functions, such as nutrient cycling and pollutant degradation. nih.govdoi.org Understanding these dynamics is crucial for predicting the long-term environmental consequences of this compound pollution.
Environmental Fate, Transformation, and Ecotoxicological Implications
Environmental Transformation and Degradation Pathways
Metabolite Formation during Biodegradation (e.g., 3-amino-5-methylisoxazole (B124983), 4-aminophenol, hydroquinone, 1,4-benzoquinone)
Abiotic Transformation Processes
Sulfamethoxazole (B1682508) can be degraded through abiotic processes, with photodegradation being a significant pathway. The mechanisms and kinetics of this process are influenced by the light source and environmental conditions.
The photodegradation of this compound often follows pseudo-first-order kinetics . doi.orgnih.govmdpi.commdpi.comarabjchem.org The rate of degradation is typically faster under UV light compared to simulated solar light. mdpi.com For instance, one study reported a degradation rate constant of 0.235 min⁻¹ under UV light, while under simulated solar light, the rate constant was 0.0247 min⁻¹. mdpi.com Another study found that the photodegradation of SMX under a xenon lamp also conformed to pseudo-first-order kinetics with a rate constant of 0.014 min⁻¹. mdpi.com
The mechanisms of photodegradation involve both direct and indirect processes. mdpi.com Indirect photolysis initiated by hydroxyl radicals (•OH) is a key pathway. nih.govnih.gov These radicals can attack the SMX molecule at various sites, including the benzene (B151609) ring, the amino group, and the isoxazole (B147169) ring. mdpi.comacs.org The most favorable pathway is often the •OH-addition to the benzene ring. nih.govnih.gov Other reactive oxygen species, such as superoxide (B77818) radicals (·O₂⁻) and holes (h⁺), also play a major role in the photodecomposition of SMX. rsc.orgfrontiersin.org
The degradation pathways can involve isomerization of the isoxazole ring, cleavage of the S-N bond, and hydroxylation of the benzene ring. acs.orgmdpi.com
The table below presents a summary of kinetic data for the photodegradation of this compound under different conditions.
| Light Source | Kinetic Model | Rate Constant (k) | Reference |
| UV Light | Pseudo-first-order | 0.235 min⁻¹ | mdpi.com |
| Simulated Solar Light | Pseudo-first-order | 0.0247 min⁻¹ | mdpi.com |
| Xenon Lamp | Pseudo-first-order | 0.014 min⁻¹ | mdpi.com |
| UV/TiO₂ | Pseudo-first-order | 0.01085 min⁻¹ (for 5 mg/L SMX) | arabjchem.org |
Advanced Oxidation Processes (e.g., Electron Beam Irradiation, Fe(II)-activated Persulfate Process, Bio-electro-Fenton Systems)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. mdpi.com These methods are particularly effective for degrading persistent compounds like this compound.
Electron Beam Irradiation (EBI)
Electron beam irradiation is a non-chemical AOP that utilizes high-energy electrons to generate reactive species in aqueous solutions, leading to the degradation of contaminants. mdpi.comnih.gov Studies have shown that EBI is highly effective in breaking down this compound. mdpi.comresearchgate.net The degradation efficiency is influenced by several factors, including the absorbed radiation dose, the initial concentration of this compound, the pH of the solution, and the presence of other substances in the water. mdpi.comimrp2024.com
The process works by the radiolysis of water, which produces highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e aq − ), and hydrogen atoms (•H). mdpi.com Among these, hydroxyl radicals are the primary agents responsible for the oxidative degradation of this compound. mdpi.com Research has demonstrated that over 99% degradation of this compound can be achieved at doses between 1.5 and 3.0 kGy. mdpi.com The degradation follows pseudo-first-order kinetics, and the process is generally more efficient at lower pH levels. mdpi.com While EBI can achieve high degradation rates of the parent compound, it may not lead to complete mineralization, meaning that intermediate by-products can remain in the treated water. mdpi.com
Table 1: this compound Degradation Efficiency by Electron Beam Irradiation
| Initial Concentration (mg/L) | Absorbed Dose (kGy) | Degradation Efficiency (%) |
|---|---|---|
| 5 | 0.5 | 94.4 |
| 10 | 0.5 | 90.8 |
| 15 | 0.5 | 90.5 |
| 20 | 0.5 | 85.1 |
| 30 | 0.5 | 79.0 |
Data sourced from a study evaluating the radiolytic degradation of this compound at a pH of 6.74. mdpi.com
Fe(II)-activated Persulfate Process
The Fe(II)-activated persulfate process is another AOP that has shown promise for the degradation of this compound. rsc.orgrsc.org This method involves the activation of persulfate (S₂O₈²⁻) by ferrous ions (Fe(II)) to generate sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents. rsc.orgencyclopedia.pub
The degradation of this compound in this system is influenced by the molar ratio of Fe(II) to persulfate, with a 1:10 ratio being identified as optimal in some studies. rsc.org The process is also affected by the initial pH of the solution, with acidic conditions (around pH 3.3) favoring degradation. rsc.org While the degradation kinetics can be affected by various water quality parameters, high removal efficiency of this compound can still be achieved under optimized conditions. rsc.org In this process, sulfate radicals are the main reactive species responsible for the degradation, primarily through electron transfer mechanisms. rsc.org
Bio-electro-Fenton Systems
Bio-electro-Fenton (BEF) systems are a hybrid technology that combines biological processes with the electro-Fenton process for the degradation of persistent organic pollutants. researchgate.netnih.gov In these systems, an electric current is used to generate Fenton's reagent (hydrogen peroxide and ferrous ions), which in turn produces hydroxyl radicals for the oxidation of contaminants. researchgate.netresearchgate.net
BEF systems have been successfully employed for the degradation of this compound, achieving removal efficiencies of over 90%. researchgate.netnih.gov For instance, a study using a BEF system with a carbon nanotube/γ-FeOOH cathode reported a 94.66% removal of this compound at an initial concentration of 25 mg/L. nih.govresearchgate.net The performance of these systems is influenced by factors such as the initial concentration of the pollutant and the composition of the microbial community in the biological component of the system. nih.gov
Reactive Species Involved in Abiotic Degradation (e.g., Hydroxyl Radicals)
The abiotic degradation of this compound in various advanced oxidation processes is primarily driven by the action of highly reactive chemical species. mdpi.com
Hydroxyl Radicals (•OH)
Hydroxyl radicals are among the most powerful oxidizing agents used in water treatment and play a central role in the degradation of this compound in many AOPs. mdpi.comrsc.org They are generated in processes such as electron beam irradiation, Fenton and bio-electro-Fenton systems, and photocatalysis. mdpi.commdpi.com •OH radicals react with this compound through mechanisms like hydrogen abstraction and hydroxylation, leading to the breakdown of the antibiotic molecule. rsc.orgnih.gov Scavenger experiments have confirmed that hydroxyl radicals are the dominant species responsible for this compound degradation in EBI processes. mdpi.com
Sulfate Radicals (SO₄•⁻)
In persulfate-based AOPs, sulfate radicals are the key reactive species. rsc.orgencyclopedia.pub These radicals are generated through the activation of persulfate by agents like Fe(II) or heat. encyclopedia.pubnih.gov SO₄•⁻ primarily reacts with organic compounds via electron transfer, which is a different primary mechanism compared to the hydrogen abstraction and addition reactions of hydroxyl radicals. rsc.org
Other Reactive Species
Besides hydroxyl and sulfate radicals, other reactive species can also contribute to the degradation of this compound. These include:
Hydrated electrons (e aq − ) and hydrogen atoms (•H): These are produced during electron beam irradiation and contribute to the degradation process, although to a lesser extent than hydroxyl radicals. mdpi.com
Reactive Nitrogen Species (RNS): In some systems, such as UV/nitrite (B80452) processes, reactive nitrogen species like nitrogen dioxide radicals (NO₂•) can be generated and participate in the degradation of this compound. doi.orgnih.govnih.gov
Transformation Product Identification in Abiotic Processes
The degradation of this compound through abiotic processes results in the formation of various transformation products (TPs). The identification of these TPs is crucial for understanding the degradation pathways and assessing the potential toxicity of the treated water.
Common transformation pathways for this compound in AOPs include:
Hydroxylation: The addition of hydroxyl groups to the molecule. rsc.orgnih.gov
Cleavage of the S-N bond: This breaks the sulfonamide bond, a key structural feature of the antibiotic. frontiersin.orgresearchgate.net
Oxidation of the amino group. frontiersin.org
Isomerization. frontiersin.org
Nitration and Nitrosation: The addition of nitro or nitroso groups, particularly in processes involving reactive nitrogen species. nih.govnih.gov
Some of the identified transformation products from various abiotic degradation processes include:
3-amino-5-methylisoxazole: A common TP formed through the cleavage of the S-N bond in various AOPs, including plasma treatment and chlorination. frontiersin.orgacs.org
Hydroxylated this compound derivatives. mdpi.com
Nitro-substituted derivatives. mdpi.com
Products resulting from the opening of the benzene ring. researchgate.net
A comparative study of Fenton and Fe(II)-activated persulfate processes revealed different sets of intermediate compounds, indicating distinct degradation pathways. rsc.org For example, the Fenton process, dominated by hydroxyl radicals, and the persulfate process, driven by sulfate radicals, produced different TPs. rsc.org
Sorption and Desorption Dynamics in Environmental Matrices
The fate and transport of this compound in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment.
Sorption Affinity in Soil and Sediment
The sorption of this compound to soil and sediment is a complex process influenced by various factors, including soil properties, pH, and the presence of other substances. scielo.brpjoes.com
Soil Composition: Both organic matter and clay minerals in soil contribute to the sorption of this compound. scielo.brnih.gov Studies have shown that this compound has a high affinity for humic acids (an organic fraction) and inorganic mineral particles. scielo.brnih.gov
pH: The pH of the soil and water plays a critical role in this compound sorption. scielo.br As an ionizable compound, the charge of the this compound molecule changes with pH, which in turn affects its interaction with charged soil particles. Sorption is generally lower at neutral or alkaline pH where the anionic form of this compound is predominant and is repelled by negatively charged soil surfaces. scielo.br
Surfactants: The presence of surfactants can significantly alter the sorption of this compound. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been found to increase sorption, while anionic surfactants such as sodium dodecylbenzene (B1670861) sulfonate (SDBS) can decrease it by competing for sorption sites and increasing the solubility of this compound. pjoes.com
The sorption process is often described by models like the Freundlich isotherm. pjoes.com However, the sorption of this compound can also be irreversible to some extent. pjoes.com
Influence of Microplastics on this compound Bioavailability and Sorption-Desorption
The presence of microplastics in soil and aquatic environments can influence the environmental behavior of this compound. mdpi.comnih.gov
Bioavailability and Phytotoxicity: By altering the sorption-desorption equilibrium, microplastics can modify the bioavailability of this compound to plants and other organisms. mdpi.comnih.gov Some studies have shown that the presence of microplastics, particularly aged ones, can mitigate the toxic effects of this compound on plants like sorghum. mdpi.com Conversely, other research indicates that certain types of microplastics, such as polystyrene, may increase the bioavailability of this compound. mdpi.comnih.gov In mice, exposure to microplastics was found to reduce the bioaccumulation of this compound but enhance its effects on gut microbiota and the antibiotic resistome. nih.gov
Ecotoxicological Impacts on Non-Target Organisms and Ecosystems
This compound, even at low environmental concentrations, can have a range of toxic effects on non-target organisms across different trophic levels. mdpi.compdx.edu
Aquatic Organisms:
Fish: In developing zebrafish, exposure to higher concentrations of this compound has been shown to affect survivability, delay hatching, and cause malformations such as yolk sac edema and bent tails. mdpi.comresearchgate.net Lower concentrations can provoke an inflammatory response and induce hyperactivity. mdpi.com
Invertebrates: this compound has been found to be slightly to moderately toxic to microcrustaceans like Daphnia magna. researchgate.netcespu.pt
Algae and Macrophytes: Algae are particularly sensitive to this compound, with chronic toxicity observed at concentrations in the microgram-per-liter range. nih.gov It has been classified as toxic to the macrophyte Lemna minor. cespu.pt
Bacteria: The bacterium Aliivibrio fischeri has been used in toxicity testing, with results indicating that this compound can be harmful. cespu.pt
Genotoxicity and Mutagenicity: Some studies have reported that this compound can be mutagenic. nih.gov
The ecotoxicological risk of this compound is a concern due to its widespread detection in aquatic environments. mdpi.comcespu.pt The toxicity of its transformation products is also an important consideration, as some byproducts of degradation processes can be more toxic than the parent compound. nih.gov
Table 2: Ecotoxicity of this compound to Various Aquatic Organisms
| Organism | Endpoint | Toxicity Value (mg/L) | Reference |
|---|---|---|---|
| Aliivibrio fischeri (bacterium) | EC50 (30 min) | 79.67 | cespu.pt |
| Lemna minor (macrophyte) | EC50 (7d) | 2.11 | cespu.pt |
| Daphnia magna (microcrustacean) | EC50 (48h) | 68.75 | cespu.pt |
EC50 represents the concentration that causes a 50% effect (e.g., inhibition of bioluminescence, growth inhibition, or immobilization).
Impact on Cyanobacteria, Algae, Rotifers, Microcrustaceans, and Fish
This compound (SMX) has been shown to elicit a range of toxic effects on a variety of aquatic organisms. cespu.ptcjees.ro While it is generally considered that environmental concentrations of SMX are unlikely to cause acute effects on eukaryotic organisms, there is evidence that it can disrupt the normal activity of organisms within aquatic ecosystems, and the long-term, chronic effects are not yet fully understood. researchgate.net Exposure to SMX has been identified as a potential risk for certain aquatic life, including algae and microbial communities. researchgate.net
Studies have demonstrated that different aquatic species exhibit varying degrees of sensitivity to SMX. nih.govnih.gov For instance, algae are often found to be the most susceptible organisms, followed by crustaceans and then fish. researchgate.net Research has specifically highlighted the toxicity of SMX to the microalgae Raphidocelis subcapitata and the macrophyte Lemna minor. cespu.pt Furthermore, SMX has been observed to be harmful to the microcrustacean Daphnia magna, impacting its mobility and reproductive capabilities. cespu.pt
The effects of SMX on fish have also been documented, with studies showing impacts on various physiological functions. For example, exposure to SMX has been linked to oxidative stress and DNA damage in Nile tilapia (Oreochromis niloticus), as well as impairment of general physiological function, nutritional metabolism, and the immune system. researchgate.net In the case of the common carp (B13450389) (Cyprinus carpio), chronic exposure to environmentally relevant concentrations of SMX resulted in significant changes to its hematological and biochemical profiles. iwaponline.commdpi.com Research on zebrafish (Danio rerio) has revealed that SMX can induce reactive oxygen species (ROS) and that chronic exposure can lead to a decrease in body weight. mdpi.com Higher concentrations of SMX have been shown to cause developmental issues in zebrafish embryos, including delayed hatching and malformations such as yolk sac edema, pericardial effusion, bent tail, and a curved spine. mdpi.com
It is important to note that the presence of other substances, such as microplastics, can influence the bioavailability and, consequently, the toxicity of SMX to aquatic organisms. nih.gov
Growth Inhibition and Survival Rates in Aquatic Species
This compound has been shown to negatively impact the growth and survival rates of various aquatic species. mdpi.com For example, in the freshwater microalga Chlorella sp., SMX demonstrated a significant, dose-dependent inhibitory effect on growth during sub-chronic exposure. cjees.ro At a concentration of 1 mg/L, SMX completely halted the growth of Chlorella sp. cjees.ro
In studies involving the green microalga Raphidocelis subcapitata, harmful effects on growth were observed at SMX concentrations ranging from 0.5 to 0.9 mg/L, with the most significant growth inhibition occurring within the first four days of cultivation. mdpi.com The 96-hour half-maximal effective concentration (EC50) for SMX in this species was determined to be 0.49 mg/L. mdpi.com
Research on the Pacific white shrimp (Litopenaeus vannamei) revealed that exposure to SMX, particularly in low-salinity conditions, resulted in lower growth and survival rates. mdpi.com Similarly, in the freshwater crayfish (Pacifastacus leniusculus), while all individuals survived a 21-day exposure to SMX, their subsequent susceptibility to infection increased, leading to a shorter survival period when challenged with a virus. diva-portal.org Specifically, crayfish exposed to 100 ng/L of SMX had a median survival time of just one day post-infection, compared to two days for the control group. diva-portal.org
For fish, the effects on growth can be species-dependent and may vary with the life stage of the organism. While some studies on adult Nile tilapia and zebrafish found no significant impact on growth at certain SMX concentrations, other research has indicated that SMX can inhibit the growth of juvenile zebrafish. researchgate.net
Biochemical Biomarkers in Aquatic Organisms (e.g., antioxidant defenses)
Exposure to this compound can trigger a range of biochemical responses in aquatic organisms, particularly affecting their antioxidant defense systems. nih.govnih.gov In fish, chronic exposure to SMX has been shown to cause significant alterations in biochemical parameters. iwaponline.com For instance, in Cyprinus carpio, exposure led to dose-dependent changes in various blood and biochemical markers. iwaponline.com
A common response to SMX exposure is the induction of oxidative stress, which leads to the production of reactive oxygen species (ROS). mdpi.comcabidigitallibrary.org This, in turn, can cause damage to cellular structures. researchgate.net To counteract this, organisms activate their antioxidant defense mechanisms. Studies on the green microalga Raphidocelis subcapitata revealed that when exposed to SMX, the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) increased to combat oxidative damage. mdpi.com However, the levels of glutathione (B108866) (GSH) and glutathione S-transferase (GST) decreased, indicating an imbalance in the antioxidant system due to oxidative stress. mdpi.com
In the case of the Nile tilapia, exposure to high concentrations of SMX (100 μg/L) suppressed SOD activity and GSH content, leading to enhanced lipid peroxidation. researchgate.net Conversely, lower concentrations (1 and 10 μg/L) actually increased the activities of SOD, CAT, and glutathione peroxidase (GPx), as well as the content of GSH, while reducing malondialdehyde (MDA) levels. researchgate.net In marine mussels, however, exposure to SMX did not result in significant changes in enzymatic activities related to oxidative stress. researchgate.net
Phytotoxicity and Terrestrial Ecosystem Impacts
Effects on Plant Growth (e.g., Sorghum, Lemna gibba, Brassica juncea, Allium cepa)
This compound can exert phytotoxic effects on a variety of terrestrial and aquatic plants, often in a dose-dependent manner. nih.govmdpi.com These effects can manifest as reduced germination, inhibited root and shoot elongation, and impaired photosynthesis. nih.govmdpi.com
For instance, in Sorghum, lower concentrations of SMX (1–5 mg/kg) were found to slightly stimulate shoot and root growth, whereas higher concentrations (≥10 mg/kg) significantly inhibited development. nih.gov At a concentration of 50 mg/kg, root elongation was almost completely suppressed. nih.govresearchgate.net Similar phytotoxic effects of SMX have been documented in other plant species, including the aquatic plant Lemna gibba and the terrestrial plants Brassica juncea and Allium cepa. nih.govresearchgate.net
Interestingly, some studies have reported instances where SMX had a stimulatory effect on certain aspects of plant growth. For example, one study observed that SMX insignificantly promoted stem growth in basil and increased the leaf length of spinach by 34.0%. frontiersin.orgresearchgate.net This corresponds with other findings where SMX was shown to improve the height of pakchoi (Brassica chinensis). frontiersin.org However, the general consensus is that higher concentrations of SMX tend to have an adverse impact on plant growth. frontiersin.org
It is worth noting that the presence of other environmental factors, such as microplastics, can influence the phytotoxicity of SMX. Studies have shown that the addition of microplastics to the soil can mitigate the inhibitory effects of SMX on sorghum growth. nih.gov
| Plant Species | SMX Concentration | Observed Effect | Source |
| Sorghum | 1–5 mg/kg | Slight stimulation of shoot and root growth | nih.gov |
| Sorghum | ≥10 mg/kg | Significant inhibition of development | nih.gov |
| Sorghum | 50 mg/kg | Nearly complete suppression of root elongation | nih.govresearchgate.net |
| Lemna gibba | Not specified | Phytotoxicity documented | nih.govresearchgate.net |
| Brassica juncea | Not specified | Phytotoxicity documented | nih.govresearchgate.net |
| Allium cepa | Not specified | Phytotoxicity documented | nih.govresearchgate.net |
| Basil | Not specified | Insignificant promotion of stem growth | frontiersin.org |
| Spinach | Not specified | 34.0% increase in leaf length | frontiersin.orgresearchgate.net |
| Pakchoi (Brassica chinensis) | Not specified | Improved height | frontiersin.org |
Alterations in Rhizosphere Bacterial Composition
This compound has a notable impact on the bacterial communities within the rhizosphere, the soil region directly influenced by root secretions. frontiersin.orgnih.gov The presence of SMX in the soil can alter bacterial diversity by eliminating sensitive bacteria and promoting the growth of resistant strains. frontiersin.orgnih.gov This shift in microbial composition can, in turn, indirectly affect plant growth. frontiersin.org
Studies have shown that while some bacteria like Pseudomonas may be insignificantly affected by SMX, potentially due to the prevalence of resistance genes, other bacterial populations can be significantly altered. frontiersin.orgnih.gov For example, a decrease in the abundance of Streptomyces and Sulfuricaulis has been linked to smaller growth in basil. nih.gov In spinach, the presence of SMX led to a significant alteration in the microbial composition, with Xanthomonadaceae increasing to 42.1% compared to an average of 13.8% in other samples. frontiersin.org
Effects on Microbial Activity and Community Structure
This compound (SMX) can significantly influence microbial ecosystems upon its introduction into the environment. As a bacteriostatic agent, it is designed to inhibit bacterial growth by interfering with the synthesis of folic acid. asm.org This mode of action extends to environmental microorganisms, leading to measurable changes in their activity, function, and community composition.
The impact of SMX extends to the inhibition of extracellular enzymes, which are vital for the decomposition of complex organic matter. Research on periphytic biofilms in stream mesocosms revealed that exposure to this compound can lead to a significant, albeit sometimes temporary, decrease in the activity of certain enzymes. For instance, during the initial 14 days of exposure, phosphatase activity was found to be significantly lower in biofilms exposed to SMX compared to unexposed controls. Similarly, β-glucosidase activity was generally lower in the presence of the antibiotic. In some cases, SMX has been reported to enhance N₂O emissions by inhibiting denitrifying cells and reducing their electron transfer activity. researchgate.net
However, the response of microbial communities can be complex. In some anaerobic digestion processes, the microbial community has shown the ability to adapt, with an initial negative effect on cell abundance followed by recovery and an increase in microbial numbers over time.
The presence of this compound in aquatic environments can alter the metabolic functioning of microbial communities, particularly within biofilms. A key indicator of this functional change is the modification of carbon (C) source utilization patterns. Studies using Biolog EcoPlates, which assess the respiration and functional diversity of bacterial communities based on their ability to metabolize 31 different carbon sources, have provided specific insights. nih.govemich.edu
Research on marine periphyton (biofilms) demonstrated a clear concentration-response relationship upon exposure to SMX. nih.govpeerj.comgu.se Unlike some other antibiotics that cause a rearrangement of the carbon-utilization pattern, this compound was found to lead to a general decrease in the utilization of all carbon sources. nih.govpeerj.comgu.se This suggests a broad inhibitory effect on the metabolic activity of the bacterial community rather than a selective pressure that favors certain species. nih.gov One study established a No-Observed-Effect Concentration (NOEC) for the inhibition of total carbon source utilization at 140 nmol/L for marine biofilms. nih.gov Another study noted that SMX concentrations greater than 35 μg L⁻¹ could trigger modifications in C source utilization in marine biofilms after a 4-day exposure.
The table below summarizes key findings on the effect of this compound on the total carbon source utilization by marine periphytic bacteria.
| Parameter | Value (for this compound) | Source |
|---|---|---|
| EC10 (Inhibition of Total C Source Utilization) | 56 nmol/L | nih.gov |
| EC50 (Inhibition of Total C Source Utilization) | 1073 nmol/L | nih.gov |
| NOEC (No-Observed-Effect Concentration) | 140 nmol/L | nih.gov |
Reduction of Microbial Activity and Inhibition of Extracellular Enzymatic Activities
Environmental Risk Assessment Methodologies
To quantify the potential ecological danger posed by this compound in the environment, standardized risk assessment methodologies are employed. These methods typically involve comparing the concentration of the substance found in the environment with the concentration known to cause no adverse effects on organisms.
A cornerstone of environmental risk assessment is the derivation of the Predicted No-Effect Concentration (PNEC). This value represents the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. storyblok.com PNECs for this compound are derived from chronic and subchronic ecotoxicity data for a wide range of aquatic organisms, including cyanobacteria, algae, invertebrates, and vertebrates. nih.govresearchgate.net
Two primary methodologies are used:
Deterministic Method : This approach involves applying a fixed assessment factor (AF) to the lowest reliable toxicity value, such as the No-Observed-Effect Concentration (NOEC) or a 10% effective concentration (EC10). env.go.jp For example, a PNEC of 0.1 µg/L was derived from a 7-day NOEC of 10 µg/L for growth inhibition in the duckweed Lemna gibba by applying an assessment factor of 100. env.go.jp Another study derived an acute-based PNEC of 0.81 µg/L using an assessment factor of 100 on an acute EC50 value. env.go.jp
Probabilistic Method : This statistical approach, also known as species sensitivity distribution (SSD), uses toxicity data from multiple species to model the distribution of sensitivities within the ecosystem. nih.gov The PNEC is often derived from the 5th percentile of this distribution (HC5), sometimes with an additional assessment factor. nih.gov
Studies have derived various PNEC values for SMX depending on the data and methods used. One study derived a PNEC of 0.89 μg L⁻¹ based on growth data, which was identified as the most sensitive endpoint in that analysis. nih.govcumbria.ac.uk Another assessment, considering potential effects on antimicrobial resistance promotion, derived a PNEC(MIC) of 16 µg/L. storyblok.com
| PNEC Value (µg/L) | Basis for Derivation | Source |
|---|---|---|
| 0.1 | Chronic NOEC for L. gibba (10 µg/L) with AF of 100 | env.go.jp |
| 0.81 | Acute EC50 for L. gibba (81 µg/L) with AF of 100 | env.go.jp |
| 0.89 | Derived from growth data as the most sensitive endpoint | nih.govcumbria.ac.uk |
| 16 | Derived for antimicrobial resistance (AMR) promotion (PNECMIC) | storyblok.com |
Once the PNEC is established, the risk is characterized by calculating a risk characterization ratio (RCR), also known as a risk quotient (RQ). This is done by dividing the environmental concentration of the substance by the PNEC. storyblok.com Two types of environmental concentrations are used:
Predicted Environmental Concentration (PEC) : An estimated concentration based on factors like usage data and environmental fate models.
Measured Environmental Concentration (MEC) : The concentration actually measured in environmental samples (e.g., surface water).
The resulting ratios, PEC/PNEC and MEC/PNEC, are compared to 1. An RCR below 1 generally indicates that the substance is unlikely to pose a significant risk to the environment, while a ratio above 1 suggests a potential risk that may warrant further investigation or mitigation. storyblok.com
For this compound, most comprehensive assessments in Europe have found that PEC/PNEC and MEC/PNEC ratios are generally below 1, indicating no significant risk. nih.govresearchgate.net For example, one assessment reported a PEC/PNEC ratio of 0.07. storyblok.com However, in a small percentage of cases (<0.55%), exceptionally high measured environmental concentrations have led to MEC/PNEC ratios greater than 1, particularly in areas impacted by activities like aquaculture. nih.govresearchgate.net In contrast, some studies focusing on specific environments or using different toxicity endpoints have calculated higher risk quotients. One such study reported RQs for SMX as high as 8.31 in surface water and 23.22 in wastewater, classifying it as "very toxic". mdpi.com
Environmental risk assessments are increasingly focusing on the chronic (long-term) effects of pharmaceuticals, as organisms are often exposed to low concentrations over extended periods. nih.gov Furthermore, since multiple pharmaceuticals are frequently detected together in waterways, the assessment of antibiotic mixtures is critical. pdx.edupdx.edu
Chronic exposure to environmentally relevant concentrations of this compound has been shown to have sub-lethal effects on aquatic organisms. Studies on marine microalgae, which are important primary producers, found that SMX was a driving factor in suppressing the growth of species like Chaetoceros neogracile and Isochrysis galbana. pdx.edunih.gov For the marine mussel Mytilus californianus, long-term exposure to SMX suppressed growth and negatively affected health indicators such as the condition index and gonando-somatic index. pdx.edupdx.edu
When this compound is present with other antibiotics, such as Trimethoprim (B1683648) (with which it is often co-prescribed), the combined effects can be complex. pdx.edupdx.edunih.gov Some studies have indicated that the toxicity of the mixture can vary, but it may pose a significant risk to aquatic ecosystems. researchgate.netnih.gov The assessment of these mixture effects is crucial for a more complete understanding of the environmental consequences of pharmaceutical contamination, as single-substance toxicity data may not fully capture the risks present in multi-contaminated environments. researchgate.netnih.gov
Advanced Analytical and Spectroscopic Methodologies in Sulfamethoxazole Research
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone of sulfamethoxazole (B1682508) analysis, providing the necessary separation from complex matrix components prior to detection. The choice of technique is dictated by the sample matrix, required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., fluorescence, photodiode array, UV)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound. ust.hk Its versatility is enhanced by the availability of various detectors. Ultraviolet (UV) and Photodiode Array (PDA) detectors are most common for routine analysis. redalyc.org A PDA detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is useful for method development and peak purity assessment. redalyc.org For instance, a reversed-phase HPLC method using a C18 column and a mobile phase of water (pH 3.5) and methanol (B129727) successfully separated this compound and trimethoprim (B1683648), with detection at 213 nm and 230 nm. redalyc.org Another study achieved separation on a HALO® stationary phase with an eluent mix of acetic buffer and acetonitrile, detecting this compound at 265 nm. researchgate.net While less common, fluorescence detectors can be employed for enhanced sensitivity, typically after a derivatization step to render the molecule fluorescent. ust.hk
Table 1: Examples of HPLC Methods for this compound Analysis
| Parameter | Method 1 redalyc.org | Method 2 researchgate.net | Method 3 researchgate.net |
|---|---|---|---|
| Stationary Phase | C18 column (150 x 4.6 mm, 5 µm) | HALO® 2.7 stationary phase (100 mm x 2.1 mm) | C18 column |
| Mobile Phase | Water (pH 3.5) : Methanol (60:40, v/v) | Acetic buffer (pH 4.75, 40 mM) : Acetonitrile (10:90, v/v) | Acetonitrile : Methanol : Phosphate (B84403) buffer (10 mM, pH 6) (38:4:58, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.9 mL/min |
| Detector | UV-PDA | UV | UV-PDA |
| Detection Wavelength | 213 nm | 265 nm | 235, 250, 260, 270 nm |
| Linearity Range | 5 - 70 µg/mL | 0.05 - 5 ppm | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.02 ppm | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.06 ppm | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
For superior sensitivity and selectivity, especially in complex biological matrices like plasma, tissue, or milk, HPLC is coupled with mass spectrometry (MS). researchgate.netnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification. nih.gov This technique combines the separation power of LC with the mass-resolving capability of two mass analyzers in series, providing unequivocal identification and quantification. A comparison between an online solid-phase extraction-liquid chromatography (SPE-LC) method with UV detection versus MS/MS detection for this compound in biological fluids revealed that the MS/MS method was significantly more sensitive and had a much shorter run time (2.5 minutes versus 18.0 minutes). nih.gov LC-MS/MS methods have been developed for the simultaneous determination of up to 17 different sulfonamides, including this compound, in fish tissue. oup.com These methods often use electrospray ionization (ESI) in positive ion mode for detection. ingentaconnect.com
Table 2: Comparison of LC-UV and LC-MS/MS for this compound Analysis in Plasma nih.gov
| Parameter | SPE-LC-UV Method | SPE-LC-MS/MS Method |
|---|---|---|
| Total Run Time | 18.0 minutes | 2.5 minutes |
| Sensitivity | Lower | ~6 times more sensitive |
| Precision (RSD%) | < 6% | < 6% |
| Ruggedness | Less Rugged | More Rugged |
| Application | Standard Analysis | Pharmacokinetic Studies |
Gas Chromatography with various detection methods (e.g., atomic emission, flame ionization, nitrogen-phosphorus detection)
Gas Chromatography (GC) is another powerful separation technique, though its application for a polar compound like this compound typically requires a chemical derivatization step to increase volatility and thermal stability. nih.gov Various detectors can be paired with GC for specific applications. iarc.fr The Flame Ionization Detector (FID) is a universal detector for organic compounds but may lack the required selectivity for complex samples. nih.govphenomenex.com The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus, making it well-suited for analyzing this compound and other nitrogen-containing drugs. phenomenex.comscioninstruments.com The NPD can be 10,000 to 1,000,000 times more responsive to nitrogen and phosphorus than to carbon. vaia.com The Atomic Emission Detector (AED) is an element-specific detector that excites eluting compounds in a plasma to generate atomic emission spectra, allowing for the specific detection of elements like sulfur and nitrogen present in this compound. phenomenex.com
Gas Chromatography-Mass Spectrometry (GC-MS) and Pulsed Positive Ion-Negative Ion-Chemical Ionization Mass Spectrometry
Coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the analyte. iarc.fr For sulfonamides, derivatization is key. A confirmatory method was developed for 13 sulfonamides, including this compound, in animal tissues using GC coupled with Pulsed Positive Ion-Negative Ion-Chemical Ionization Mass Spectrometry (PPINICI-MS). nih.gov In this method, this compound was derivatized to its N1-methyl-N4-trifluoroacetyl derivative before analysis. nih.gov This specialized chemical ionization technique allows for soft ionization, preserving the molecular ion and enhancing sensitivity and selectivity. nih.govspectroscopyonline.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), offer a simple, cost-effective, and rapid alternative to HPLC for the quantification of this compound. slideshare.netresearchgate.net HPTLC utilizes plates with smaller stationary phase particles, leading to better resolution and sensitivity compared to classic TLC. wikipedia.orgfoliamedica.bg An HPTLC method was developed and validated for the simultaneous analysis of this compound and trimethoprim in tablets. researchgate.net The separation was achieved on silica (B1680970) gel 60 F254 plates with a mobile phase of toluene, ethyl acetate (B1210297), and methanol, followed by densitometric detection. researchgate.net The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness, proving its suitability for routine quality control. researchgate.netslideshare.net
Table 3: Validated HPTLC Method for this compound Quantification researchgate.net
| Parameter | Finding |
|---|---|
| Stationary Phase | Glass-backed silica gel 60 F254 plates |
| Mobile Phase | Toluene : Ethyl acetate : Methanol (50:28.5:21.5, v/v/v) |
| Detection Wavelength | 254 nm |
| Rf Value | 0.61 |
| Repeatability (RSD%) | 0.98% |
| Time-different Precision (RSD%) | 1.32% |
| Recovery | 99.00% ± 1.83% |
Spectroscopic Techniques for Characterization and Estimation
Spectroscopic techniques are indispensable for the structural characterization of this compound and for its quantification, often through the development of colorimetric methods.
Infrared (IR) spectroscopy, particularly Fourier-transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups within the this compound molecule. japsonline.com Studies on metal complexes of this compound have used IR data to show that the molecule acts as a bidentate ligand, coordinating to metal ions through the sulfonyl oxygen and amido nitrogen groups. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. iarc.fr
For quantitative estimation, UV-Visible spectrophotometry is a simple and accessible technique. ijpsdronline.com Several methods have been developed based on the diazotization of the primary aromatic amine group of this compound with sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with various chromogenic agents to produce intensely colored azo dyes that can be measured spectrophotometrically. ijpsdronline.com For example, coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent) or diphenylamine (B1679370) produces a stable pink chromogen. ijpsdronline.com These methods are validated for accuracy and precision and are widely applied for the estimation of this compound in pharmaceutical preparations. ijpsdronline.com
Table 4: Spectrophotometric Methods for this compound Estimation ijpsdronline.com
| Method | Coupling Agent | Medium | Color of Chromogen | λmax (nm) |
|---|---|---|---|---|
| A | N-(1-naphthyl)ethylenediamine dihydrochloride | Acidic | Pink | 536 |
| B | Diphenylamine | Acidic | Pink | 516 |
| C | β-Naphthol | Alkaline | Orange-Yellow | 477 |
| D | Resorcinol | Alkaline | Orange-Red | 502 |
Infrared (IR) Absorption Spectrophotometry
Infrared (IR) spectroscopy is a valuable tool for the structural characterization of this compound. The technique is highly sensitive to the internal structure and conformation of a compound. unand.ac.id Studies utilizing Fourier Transform Infrared (FT-IR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory, have identified several characteristic absorption bands for this compound. unand.ac.idnih.gov
Key vibrational bands observed in the IR spectrum of this compound include:
N-H Stretching: Asymmetric and symmetric stretching vibrations of the primary amine (-NH2) group are typically observed around 3470 cm⁻¹ and 3317 cm⁻¹, respectively. fud.edu.ng A medium-strong band for the sulfonamide N-H group appears near 3112 cm⁻¹. fud.edu.ng
S=O Stretching: Two strong peaks corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group are found at approximately 1337 cm⁻¹ and 1127 cm⁻¹. fud.edu.ng
C=C Stretching: Phenyl ring C=C stretching vibrations can be seen around 1655 cm⁻¹ and 1633 cm⁻¹. fud.edu.ng
C-H Bending: A strong absorption at 1090 cm⁻¹ is likely due to aromatic C-H in-plane bending. fud.edu.ng
The positions of these bands, particularly those for the amino and sulfonamido groups, have been shown to shift upon coordination with metal ions, indicating these groups as active binding sites. researchgate.net Furthermore, FT-IR/ATR analysis has been successfully combined with partial least-squares (PLS) for the simultaneous quantitative determination of this compound and trimethoprim in pharmaceutical formulations. nih.gov The stability of the this compound crystal structure under physical stress, such as milling, has also been confirmed using FT-IR, as the principal absorption bands remain unchanged, indicating no polymorphic transformation. unand.ac.id
Ultraviolet-Visible (UV-Vis) Absorption Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and cost-effective method for the quantitative estimation of this compound. researchgate.net The method is based on measuring the absorbance of the drug at its characteristic wavelength of maximum absorption (λmax). This absorption is attributed to a π-π* electronic transition within the aniline (B41778) portion of the molecule. researchgate.net
The reported λmax for this compound varies slightly depending on the solvent and pH, with values commonly cited between 257 nm and 264 nm. researchgate.netrasayanjournal.co.in For instance, a λmax of 262 nm was observed in 0.1N NaOH, while a λmax of 257 nm has also been reported. rasayanjournal.co.inijpar.com Several studies have validated this method according to ICH guidelines, demonstrating good linearity, accuracy, and precision for quantifying this compound in pharmaceutical dosage forms. ijpar.com For simultaneous analysis of this compound and trimethoprim, which have overlapping spectra, methods such as the ratio of the absorption and Area Under the Curve (AUC) have been successfully applied. rasayanjournal.co.in
Table 1. Performance Characteristics of UV-Vis Spectrophotometric Methods for this compound Quantification.
| Method | λmax (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|
| UV-Visible Spectrophotometry | 264 | 2-12 | 0.5 | 1.5 | researchgate.net |
| UV-Spectroscopy in 0.1N NaOH | 262 | 2-10 | - | - | ijpar.com |
| UV-Visible Spectrophotometry | 259 | - | - | - | ijrpr.com |
| Ratio of Absorption / AUC | 257 | 3.3-8.9 | - | - | rasayanjournal.co.in |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides detailed molecular fingerprint information, with key functional groups like the sulfonamide, aniline, and pyrimidine (B1678525) ring being responsible for the primary molecular vibrations. researchgate.net However, for detecting trace amounts of this compound, Surface-Enhanced Raman Spectroscopy (SERS) is often preferred. SERS dramatically amplifies the Raman signal (by factors up to 10⁷) when the target molecule is adsorbed onto or near metallic nanostructures, enabling highly sensitive detection. mdpi.com
The SERS spectra of this compound show distinct bands, with one study highlighting a band at 687 cm⁻¹ corresponding to the out-of-plane bending of the C=C-C bond in the aromatic rings. mdpi.com The effectiveness of SERS depends heavily on the substrate used. Researchers have developed various SERS-active substrates, including:
Hydroxylamine-stabilized silver nanoparticles. nih.gov
Gold nanoparticles dispersed on Thin-Layer Chromatography (TLC) plates. mdpi.com
A flexible membrane composite of sepiolite/chitosan (B1678972)/silver nanoparticles. researchgate.net
SERS analysis is often combined with chemometric techniques like multivariate analysis for enhanced specificity. researchgate.net This combined approach has been used for the determination of this compound in complex matrices like milk and human urine, with one method reporting a detection limit of 1.7 µg/mL in spiked urine samples over a therapeutically relevant concentration range of 10-200 µg/mL. mdpi.comnih.gov
Fluorimetric Detection Methods
Fluorimetric methods offer high sensitivity for the detection of this compound. researchgate.net Some approaches rely on the native fluorescence of the molecule, while others employ derivatization or quenching mechanisms to generate a measurable signal.
One method involves stepwise liquid-liquid extraction followed by direct spectrofluorometric measurement, with an excitation wavelength of 285 nm and an emission wavelength of 330 nm. nih.gov Another common strategy is to react this compound with a labeling agent to form a highly fluorescent derivative. Reagents such as o-phthaldialdehyde and fluorescamine (B152294) have been used for this purpose, with one flow-injection analysis method reporting a detection limit as low as 0.007 µg/mL. researchgate.netnih.gov
More advanced fluorimetric sensors have also been developed. One such sensor utilizes graphene quantum dots (GQDs) embedded within a silica molecularly imprinted polymer (GQDs@SMIP). The presence of this compound quenches the fluorescence of the GQDs, and this change in intensity is proportional to the analyte's concentration, with a linear response observed in the 1 to 100 µM range. mdpi.com Additionally, excitation-emission matrix (EEM) fluorescence has been coupled with second-order calibration algorithms for the rapid and simultaneous determination of this compound and trimethoprim. rsc.org
Table 2. Examples of Fluorimetric Methods for this compound Detection.
| Method Principle | Key Reagents/Technology | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
|---|---|---|---|---|---|
| Direct Spectrofluorometry | n-butyl chloride extraction | 285 | 330 | - | nih.gov |
| Flow Injection Analysis | o-phthaldialdehyde, β-mercaptoethanol | - | - | 0.007 µg/mL | nih.gov |
| Derivatization | Fluorescamine | 396 | 494 | 5.2 ng/mL | researchgate.net |
| Fluorescence Quenching | Graphene Quantum Dots (GQDs) | - | - | - | mdpi.com |
Electrochemical and Voltammetric Analytical Approaches
Electrochemical methods, particularly voltammetric techniques, are widely used for this compound analysis due to their high sensitivity, accuracy, and suitability for in-situ measurements. mdpi.com Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) have been successfully applied. ufv.brmdpi.comlew.ro
The core of these methods is the electrochemical oxidation of this compound at the surface of a working electrode. The choice of electrode material significantly influences performance. Various electrodes have been investigated, including:
Carbon paste electrodes. ufv.br
Disposable pencil graphite (B72142) electrodes (PGE). mdpi.comlew.ro
Molecularly imprinted polymer (MIP) modified electrodes, which offer high selectivity. nih.gov
The electrochemical response, including the oxidation peak potential, is dependent on experimental conditions, especially the pH of the supporting electrolyte. mdpi.comnih.gov For example, the highest DPV signal for this compound was obtained in a Britton Robinson Buffer at pH 7.96 using a PGE, with an oxidation signal at approximately 0.850 V. mdpi.comlew.ro In another study, a MIP electrode in a solution at pH 2.5 showed an oxidation peak at 1.15 V (vs. Ag/AgCl), demonstrating the catalytic effect of the imprinted polymer. nih.gov These voltammetric methods have demonstrated low limits of detection, making them suitable for trace analysis in various samples. ufv.brlew.ronih.gov
Table 3. Performance of Various Voltammetric Methods for this compound Determination.
| Technique | Electrode Type | Optimal pH | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Square Wave Voltammetry (SWV) | Carbon Paste Electrode | - | - | 2.3 x 10⁻⁶ mol/L | ufv.br |
| Differential Pulse Voltammetry (DPV) | Pencil Graphite Electrode (PGE) | 7.96 | 1.0 x 10⁻⁵ – 2.5 x 10⁻⁴ M | 4.04 x 10⁻⁶ M | lew.ro |
| Differential Pulse Voltammetry (DPV) | Molecularly Imprinted Polymer (MIP) Electrode | 2.5 | 2.5 x 10⁻⁵ – 7.5 x 10⁻⁴ M | 3.59 x 10⁻⁷ M | nih.gov |
| Differential Pulse Voltammetry (DPV) | - | - | 6.59 – 96.27 µM | 1.98 µM | nih.gov |
Advanced Sample Preparation Techniques (e.g., Ultra-fast Solid-Phase Extraction)
Effective sample preparation is crucial for removing interferences and pre-concentrating this compound from complex matrices like environmental water, plasma, or food products. Solid-Phase Extraction (SPE) is a cornerstone technique due to its high efficiency, reduced solvent consumption, and compatibility with various analytical instruments. In SPE, a sample is passed through a column packed with a solid adsorbent that retains the target analyte, which is later eluted with a suitable solvent.
To enhance selectivity, Molecularly Imprinted Polymers (MIPs) are increasingly used as the sorbent material in a technique known as MISPE. For clinical applications, where speed is often critical, methods like ultra-fast solid-phase extraction coupled with tandem mass spectrometry have been developed for the rapid quantification of this compound and trimethoprim in serum. cjic.com.cn Other established preparation techniques include liquid-liquid extraction (LLE), which has been combined with SERS analysis for determining this compound in human urine, and protein precipitation for plasma samples. nih.govresearchgate.net The selection of the appropriate technique depends on the sample matrix, the required sensitivity, and the subsequent analytical method.
Application of Chemometric Tools in Analytical Data Processing
Modern analytical instruments generate vast and complex datasets, especially when monitoring dynamic processes like photodegradation or analyzing multi-component mixtures. nih.govcsic.es Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this data. nih.gov
In this compound research, chemometric tools are frequently coupled with spectroscopic and chromatographic techniques. nih.govijcce.ac.ir One of the most powerful and commonly used methods is Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) . nih.govnih.gov MCR-ALS is adept at resolving co-eluting peaks in chromatography, identifying unknown transformation products in degradation studies, and analyzing data from multiple sources simultaneously through data fusion strategies. mdpi.comnih.govcsic.esnih.gov For instance, MCR-ALS has been used to process data from UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the photodegradation pathway of this compound. nih.govcsic.es
Other chemometric methods applied in this compound analysis include:
Partial Least Squares (PLS) and Principal Component Regression (PCR) , used for quantitative analysis from FT-IR and HPLC data. nih.govijcce.ac.ir
Classical Least Squares (CLS) and Inverse Least Squares (ILS) , applied to multiwavelength HPLC data for simultaneous determination of binary mixtures. ijcce.ac.ir
Independent Component Analysis (ICA) , used to extract pure analyte signals from SERS-TLC hyperspectral images. mdpi.comdntb.gov.ua
These tools are essential for improving the resolution, accuracy, and scope of analytical methods applied to this compound.
Synthetic Chemistry and Derivatization Strategies for Research Probes
Established Synthesis Pathways of Sulfamethoxazole (B1682508)
The synthesis of this compound, chemically known as 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, is a well-documented process in organic chemistry. A prevalent industrial method involves the condensation of N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole (B124983). chemicalbook.com This reaction is typically performed in the presence of a base like pyridine, which serves to neutralize the hydrochloric acid byproduct. The initial step often involves the acetylation of the amino group of a sulfanilamide (B372717) precursor to protect it from reacting in the subsequent steps. Following the key condensation that forms the sulfonamide linkage, the acetyl group is removed through hydrolysis, usually with sodium hydroxide, to yield the final this compound product. chemicalbook.com An alternative approach involves reacting 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole in a solvent mixture such as acetone (B3395972) and water, followed by a deprotection step. chemicalbook.com
Design and Synthesis of Novel this compound Derivatives
The this compound scaffold has proven to be a versatile platform for the development of new chemical entities with tailored properties. Researchers have explored various derivatization strategies to enhance its biological activity, target specific enzymes, or enable its conjugation to other molecules and materials.
Modifications for Enhanced Activity or Specific Interactions (e.g., heterocyclic rings, β-lactam rings)
To broaden the therapeutic potential of this compound, numerous derivatives have been synthesized by introducing additional heterocyclic rings or other pharmacologically active moieties. This approach aims to create hybrid molecules with potentially synergistic or novel biological effects.
One common strategy is the synthesis of Schiff bases through the condensation of this compound with various aromatic aldehydes. nih.govmdpi.comresearchgate.netajol.info These reactions are often catalyzed by a few drops of glacial acetic acid in an ethanol (B145695) solution. nih.govimpactfactor.org The resulting imine linkage can then be further modified. For instance, these Schiff bases can undergo a [2+2] cycloaddition reaction with chloroacetyl chloride to form β-lactam (2-azetidinone) rings. impactfactor.orghistorymedjournal.comuobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This combines the structural features of sulfonamides with the classic β-lactam core found in many widely used antibiotics.
The incorporation of other heterocyclic systems, such as pyrazole, pyrimidine (B1678525), and pyrrole (B145914) rings, has also been successfully achieved. who.intnih.govresearchgate.netresearchgate.net For example, reacting a this compound derivative with phenyl hydrazine (B178648) can yield a pyrazole-containing compound. who.int These modifications have, in some cases, led to derivatives with enhanced antibacterial activity compared to the parent drug. impactfactor.orguobaghdad.edu.iquobaghdad.edu.iqresearchgate.netwho.intnih.gov
Derivatization for Coupling to Polymeric Materials (e.g., hydrogel microparticles)
To create materials with antimicrobial properties or for use in biosensing applications, this compound has been chemically modified for attachment to polymeric supports like hydrogel microparticles. researchgate.netuni-leipzig.dersc.orgnih.govrsc.orgrsc.orguni-leipzig.de A de novo synthesis approach can be employed to build a this compound derivative with a specific functional group suitable for coupling. researchgate.netuni-leipzig.dersc.orgrsc.org For example, a derivative with a terminal carboxyl group can be synthesized. researchgate.netrsc.org This carboxyl group can then be reacted with a linker molecule, such as cysteamine, to introduce a thiol group. researchgate.netrsc.org This thiol-functionalized this compound derivative can then be coupled to maleimide-bearing hydrogel microparticles via a thiol-ene "click" reaction. researchgate.netrsc.org Successful functionalization of the microparticles is often confirmed using techniques like IR spectroscopy and fluorescence microscopy. researchgate.netuni-leipzig.dersc.org
Development of Derivatives as Selective Enzyme Inhibitors (e.g., Carbonic Anhydrase)
The sulfonamide group present in this compound is a well-known zinc-binding moiety, making it an attractive starting point for the design of inhibitors for metalloenzymes, most notably carbonic anhydrases (CAs). mdpi.comnih.govdntb.gov.ua CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for various diseases. Researchers have designed and synthesized novel this compound derivatives with the aim of selectively inhibiting specific CA isoforms, such as the tumor-associated hCA IX and XII. mdpi.comnih.govdntb.gov.ua These new derivatives have been shown to be effective and selective inhibitors for these cancer-related enzymes while having less effect on the physiologically important hCA I and II isoforms. mdpi.comnih.gov The structures of these novel derivatives are fully characterized using spectroscopic methods. mdpi.comnih.gov
Characterization of Synthesized Derivatives using Spectroscopic and Diffraction Methods
The structural confirmation of newly synthesized this compound derivatives is a critical step, and it is typically achieved through a combination of modern analytical techniques.
Spectroscopic Methods : Infrared (IR) spectroscopy is widely used to identify the presence of key functional groups. impactfactor.orgresearchgate.netwho.intnih.govresearchgate.netmdpi.comnih.govafjbs.com For example, the formation of a Schiff base is confirmed by the appearance of a C=N stretching band, and the successful synthesis of a β-lactam ring is indicated by the characteristic C=O stretching vibration of the azetidinone ring. impactfactor.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework, allowing for the precise assignment of protons and carbons in the structure. nih.govimpactfactor.orgresearchgate.netwho.intnih.govresearchgate.netmdpi.comnih.govafjbs.com Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, which further corroborates the proposed structures. mdpi.comnih.govafjbs.com
The following table provides an example of the types of data obtained from the characterization of a this compound derivative.
| Derivative Type | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
| Schiff Base | ~8.5 (s, 1H, -N=CH-) | ~1620 (C=N) | nih.gov |
| β-Lactam | ~5.0-5.5 (d, 1H, β-lactam CH), ~4.0-4.5 (d, 1H, β-lactam CH) | ~1720-1760 (C=O, β-lactam) | impactfactor.orgresearchgate.net |
| Carbonic Anhydrase Inhibitor | Signals corresponding to the added moieties, confirming derivatization. | Characteristic bands for the new functional groups. | mdpi.comnih.gov |
Computational and Theoretical Studies of Sulfamethoxazole Molecular Behavior
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable in elucidating the molecular properties and reactivity of sulfamethoxazole (B1682508) (SMX). These computational methods allow for a detailed investigation of the molecule's electronic structure and behavior at the atomic level.
Geometry Optimization and Electronic Structure Determination
Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. Studies have utilized DFT methods with various basis sets, such as B3LYP/6-311++G(d,p), to optimize the molecular geometry of SMX in the gaseous phase. christuniversity.inresearchgate.net These optimized structures serve as the foundation for subsequent calculations of other molecular properties. christuniversity.inresearchgate.net The optimized geometry of this compound has been shown to belong to the C1 point group, indicating a lack of symmetry. christuniversity.in
Upon optimization, the electronic structure of this compound can be determined. nih.gov This includes the distribution of electrons within the molecule and the energies of its molecular orbitals. The calculated dipole moment for the ground state of SMX has been reported with values such as 4.16 D (B3LYP), 5.02 D (CAM-B3LYP), and 4.76 D (B3PW91), indicating that this compound is a polar molecule. christuniversity.in The electronic structure is fundamental to understanding the molecule's reactivity and its interactions with other molecules. nih.gov
Table 1: Calculated Dipole Moments of this compound
| Method | Dipole Moment (D) |
| B3LYP | 4.16 |
| CAM-B3LYP | 5.02 |
| B3PW91 | 4.76 |
| Data sourced from a theoretical investigation using the 6-311++G(d,p) basis set. christuniversity.in |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies, band gap alterations)
Frontier Molecular Orbital (FMO) analysis is a critical component of computational studies on this compound, providing insights into its chemical reactivity and stability. christuniversity.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as electron donor and acceptor, respectively. christuniversity.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.govmaterialsciencejournal.org
DFT calculations have been employed to determine the HOMO and LUMO energies of this compound. christuniversity.inchristuniversity.in For instance, at the B3LYP/6-311++G(d,p) level of theory, the HOMO energy of SMX has been calculated to be -7.65 eV and the LUMO energy to be -4.18 eV, resulting in an energy gap of 3.47 eV. acs.org In another study, the HOMO-LUMO gap was reported to be 5.120 eV. indexcopernicus.com Variations in these values can arise from the different levels of theory and basis sets used in the calculations. christuniversity.in The distribution of these orbitals is also analyzed; the HOMO in this compound is primarily located on the benzene-sulfonamide group, while the LUMO is distributed over the nitrogen and oxygen atoms in the isoxazole (B147169) group. researchgate.net
The HOMO-LUMO energy gap can be altered by interactions with other molecules. For example, the adsorption of this compound onto a C8B6N6 nanocluster was found to significantly decrease the bandgap from 8.101 eV to 4.875 eV, suggesting an increase in conductivity and potential for use as an electrochemical sensor. nanomedicine-rj.com
Table 2: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -7.65 |
| LUMO | -4.18 |
| Energy Gap (ΔE) | 3.47 |
| Data obtained from B2PLYLP-D3/ccpVDZ calculations in a vacuum. acs.org |
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis is a powerful tool used to investigate hyperconjugative interactions and charge delocalization within the this compound molecule, which are crucial for its stability. researchgate.netnih.gov This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these delocalizations. conicet.gov.ar
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. christuniversity.inresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue. indexcopernicus.com
For this compound, MEP analysis has consistently shown that the most negative potential is located around the oxygen atoms of the sulfonyl group, making them the primary sites for electrophilic attack. christuniversity.inchristuniversity.inphyschemres.org This high electron density is also observed around the nitrogen atom of the sulfonamide group. acs.org Conversely, the positive potential is concentrated around the hydrogen atoms. indexcopernicus.com This information is crucial for understanding how this compound interacts with biological receptors and other molecules. conicet.gov.ar
Prediction of Reactive Sites and Degradation Intermediates
Computational methods, particularly DFT, are employed to predict the most likely sites for chemical reactions and to identify potential intermediates in the degradation of this compound. rsc.orgrsc.org By analyzing the distribution of frontier orbitals and the Fukui function, researchers can pinpoint atoms or functional groups that are most susceptible to attack by radicals or other reactive species. nih.govmdpi.com
For instance, in the degradation of this compound by the Fe(II)-activated persulfate process, DFT calculations indicated that the N7 atom is the site with the highest electrophilic reactivity. rsc.org Similarly, in the context of ferrate(VI)-mediated degradation, calculations suggested that the initial attack occurs at the isoxazole moiety. rsc.org These theoretical predictions, often combined with experimental data from techniques like mass spectrometry, help to elucidate the complex degradation pathways of this compound in various environmental and biological systems. nih.govrsc.org This predictive capability is vital for assessing the environmental fate of the drug and the potential toxicity of its byproducts. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its interactions with its environment over time. These simulations model the movement of atoms and molecules, providing insights into processes that are not accessible through static computational methods.
MD simulations have been used to investigate the interaction of this compound with various systems. For example, simulations have explored the adsorption of anionic this compound onto layered double hydroxides (LDH), revealing that electrostatic interactions drive the adsorption process. acs.org These simulations identified different adsorption configurations, including direct hydrogen bonding with the LDH surface and interactions mediated by water or other ions. acs.org
In another study, MD simulations were employed to understand the binding of this compound to extracellular proteins in anammox sludge. acs.org The simulations showed that this compound could bind to these proteins through hydrogen bonds and hydrophobic interactions, potentially affecting their structure and function. acs.org Furthermore, machine-learning-based molecular dynamics (MLMD) simulations have been developed to investigate the hydrolysis pathways of this compound, a crucial process for determining its environmental persistence. nih.gov These advanced simulations can capture the role of surrounding water molecules in stabilizing transition states, an effect often overlooked in other models. nih.gov MD simulations have also been used to explore the interaction of this compound with cytochrome P450 enzymes, suggesting that the aniline (B41778) group is the most likely site for metabolism. nih.gov
Conformational Stability Analysis
The conformational stability of this compound is a critical aspect of its molecular behavior, influencing its interaction with biological targets. Computational studies have explored the various possible shapes (conformers) the molecule can adopt and their relative energies.
Theoretical calculations using DFT have been employed to optimize the geometry of SMX in the gaseous phase, determining its most stable three-dimensional structure. christuniversity.in These studies have identified the most stable conformer through molecular docking approaches and have analyzed its interactions within the active sites of enzymes. researchgate.netresearchgate.net The dipole moment of the ground state of SMX has been calculated using different DFT methods, with values of 4.16 D (B3LYP), 5.02 D (CAM-B3LYP), and 4.76 D (B3PW91), indicating the molecule's polarity. christuniversity.in The analysis shows that the molecule belongs to the C1 point group, signifying a lack of symmetry. christuniversity.in
Exploration of Ligand-Protein Binding Dynamics (e.g., TCR-Sulfamethoxazole interactions)
The interaction between this compound and the T-cell receptor (TCR) is a key area of investigation, particularly in understanding drug hypersensitivity reactions. Studies suggest that SMX can be presented to specific T-cells without undergoing metabolic processing, binding non-covalently to form an unstable MHC-peptide-drug complex. aai.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, such as a drug to its protein target. researchgate.netnih.gov
Ligand-Protein Interactions with Dihydropteroate (B1496061) Synthase (DHPS)
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria and is the primary target of sulfonamide antibiotics. researchgate.netpsgcas.ac.in Molecular docking studies have been instrumental in elucidating the interactions between SMX and DHPS from various bacteria, including Escherichia coli and Streptococcus pneumoniae. researchgate.netnih.gov
These in silico analyses help to understand the drug's mechanism of action by detailing the specific interactions at the molecular level. nih.gov The binding pocket of DHPS is framed by both hydrophobic and electrostatic regions. psgcas.ac.in Docking studies have identified key amino acid residues that interact with SMX, including ARG63, LYS221, ARG255, THR62, ASP185, PHE190, and PRO64. psgcas.ac.in The binding affinity of SMX to DHPS has been calculated to be -6.1 kcal/mol. researchgate.net
| Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Dihydropteroate Synthase (DHPS) | ARG63, LYS221, ARG255, THR62, ASP185, PHE190, PRO64 | -6.1 | researchgate.netpsgcas.ac.in |
DNA Interaction Predictions and Binding Constants
The interaction of this compound with DNA has been investigated using both experimental and computational methods. researchgate.netnih.gov Absorption spectroscopy studies with calf thymus DNA (CT-DNA) have been used to quantify the binding affinity. researchgate.netnih.gov
These experiments have determined the binding constant (Kb) for the SMX-DNA interaction. researchgate.netnih.gov Molecular docking has also been employed to predict the specific features of this interaction, suggesting that SMX binds to DNA through a combination of intercalation and groove binding. researchgate.netnih.govrsc.org The interaction often involves hydrogen bonds between the sulfonamide group and the phosphate (B84403) backbone of DNA. indianchemicalsociety.com
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Constant (Kb) | 4.37 x 104 M-1 | Absorption Spectroscopy | researchgate.netnih.gov |
Interactions with Nanoclusters as Adsorbents and Sensors
Computational studies using DFT have explored the potential of various nanostructures to act as adsorbents and sensors for this compound. nanomedicine-rj.com Research on C8B6N6 nanoclusters has shown that the interaction with SMX is spontaneous and exothermic, indicating their potential as highly effective adsorbents for removing the antibiotic from the environment. nanomedicine-rj.com
The adsorption process significantly alters the electronic properties of the nanocluster. For instance, the bandgap of the C8B6N6 nanocluster changes dramatically upon SMX adsorption, suggesting its utility as an electrochemical sensor for detecting SMX. nanomedicine-rj.com Similarly, studies on carboxylic-functionalized carbon nanofibers have shown that electrostatic and π–π interactions are the dominant forces in the adsorption of deprotonated SMX. acs.org Silver nanoparticle-embedded hydrogels have also been developed and tested as effective electrochemical sensors for SMX residues. nih.gov
| Nanomaterial | Finding | Method | Reference |
|---|---|---|---|
| C8B6N6 Nanocluster | Spontaneous and exothermic adsorption. Bandgap change from 8.101 eV to 4.875 eV. | Density Functional Theory | nanomedicine-rj.com |
| Carboxylic-Functionalized Carbon Nanofibers | Adsorption driven by electrostatic and π–π interactions. | Monte Carlo Simulation | acs.org |
| Silver Nanoparticle-Embedded Hydrogel | Developed as an electrochemical sensor with a detection limit of 0.04 μM. | Square-Wave Voltammetry | nih.gov |
Crystallographic Analysis and Crystal Structure Prediction
The crystal structure reveals that SMX molecules are organized into a two-dimensional polymer through a network of hydrogen bonds, including N(7)−H(7A)···O(2), N(7)−H(7B)···O(3), and N(1)−H(1)···N(2) interactions. researchgate.netnih.gov There are several known crystal forms of SMX, including five polymorphs and a hemihydrate. acs.org Computational crystal structure prediction (CSP) methods are used to explore possible stable crystal packings by evaluating intermolecular interactions. researchgate.netresearchgate.net These predictions are then compared with experimental data to validate the computational models and understand the factors governing crystal packing. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netacs.org |
| Space Group | C2/c | researchgate.netacs.org |
| a (Å) | 16.945 | researchgate.net |
| b (Å) | 5.479 | researchgate.net |
| c (Å) | 25.684 | researchgate.net |
| β (°) | 105.81 | researchgate.net |
Thermodynamic Parameter Analysis of Molecular Interactions
The study of thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provides critical insights into the spontaneity and the primary driving forces of molecular interactions involving this compound. nih.govmdpi.com These parameters quantify the energy changes during binding or partitioning processes, revealing whether an interaction is favorable and what forces—such as hydrogen bonds, van der Waals forces, or hydrophobic interactions—are dominant. nih.govresearchgate.net
Interaction with Serum Albumin
The binding of this compound to human serum albumin (HSA), the most abundant plasma protein, has been a key area of investigation. nih.govnih.gov Thermodynamic analysis helps to characterize the stability of the drug-protein complex. Studies using fluorescence spectroscopy at different temperatures have allowed for the calculation of these parameters via the van't Hoff equation. nih.govresearchgate.net
One study determined the standard enthalpy change (ΔH⁰) to be -36.0 kJ/mol and the entropy change (ΔS⁰) to be -41.3 J/mol·K for the this compound-HSA interaction. nih.govnih.govresearchgate.net The negative ΔG⁰ value (-23.7 kJ/mol) indicates a spontaneous binding process. nih.govnih.gov The negative values for both ΔH⁰ and ΔS⁰ suggest that the binding is primarily enthalpy-driven and that intermolecular forces like hydrogen bonds and van der Waals interactions play a significant role. nih.gov
Another investigation into the this compound-HSA system reported a ΔH⁰ of -16.40 kJ/mol and a ΔS⁰ of 32.33 J/mol·K, similarly concluding that the binding process is exothermic and spontaneous. researchgate.net In this case, the interaction was found to be mainly based on electrostatic interactions, though hydrophobic interactions and hydrogen bonds were also implicated. researchgate.net The binding constants were observed to decrease with increasing temperature, a characteristic of a static quenching mechanism where a non-fluorescent complex is formed. nih.govresearchgate.netnih.gov
| Study | ΔG⁰ (kJ/mol) | ΔH⁰ (kJ/mol) | ΔS⁰ (J/mol·K) | Primary Driving Forces Noted | Source |
|---|---|---|---|---|---|
| Naik et al. (2015) | -23.7 | -36.0 | -41.3 | Enthalpy-driven; Hydrogen bonds, van der Waals | nih.govnih.gov |
| Li et al. (2015) | Not explicitly stated, but spontaneous | -16.40 | 32.33 | Enthalpy-driven; Electrostatic, hydrophobic, hydrogen bonds | researchgate.net |
Interactions in Different Physicochemical Systems
The thermodynamic behavior of this compound has also been explored in other contexts, such as its interaction with metal ions and its partitioning between different solvent phases.
A spectrophotometric study analyzed the complexation of this compound with Copper (II) and Palladium (II) ions in N,N-Dimethylformamide. pnu.ac.ir The thermodynamic parameters were derived from the temperature dependence of the complex formation constants. For both metal ions, the complexes were found to be enthalpy stabilized but entropy destabilized, indicating that the formation of the complex is an exothermic process but leads to a more ordered system. pnu.ac.ir
The thermodynamics of transfer for this compound between octanol (B41247) and water were also investigated. unal.edu.co At its isoelectric point, the transfer from the aqueous phase to the organic phase is spontaneous, as shown by a negative standard free energy of transfer. The process was found to be driven by a combination of favorable enthalpy and positive entropy changes. unal.edu.co
Computational and Theoretical Studies
Density Functional Theory (DFT) and other computational methods have been employed to calculate and predict the thermodynamic parameters of this compound's interactions at a molecular level.
One DFT study investigated the adsorption of this compound onto a C60 fullerene. physchemres.org The calculations, performed for both gas and aqueous phases, showed that the adsorption on a pristine C60 fullerene was not spontaneous. However, adsorption on a functionalized fullerene was found to be favorable and spontaneous, as indicated by the calculated negative Gibbs free energies of adsorption (ΔGads). physchemres.org
Another computational study using DFT explored the interaction between this compound and a C8B6N6 nanocluster. nanomedicine-rj.com The results indicated that the interaction is exothermic and occurs naturally, suggesting the potential of the nanocluster as an effective adsorbent. The study also noted that the thermodynamic parameters were not significantly affected by temperature changes or the presence of water as a solvent. nanomedicine-rj.com
| System | ΔEads (kcal/mol) | ΔHads (kcal/mol) | ΔGads (kcal/mol) | Spontaneity | Source |
|---|---|---|---|---|---|
| SMX on pristine C60 Fullerene | -1.8 | -1.6 | +11.8 | Non-spontaneous | physchemres.org |
| SMX on functionalized C60HNH2 Fullerene | -15.0 | -15.1 | -2.1 | Spontaneous | physchemres.org |
Advanced Remediation Technologies for Environmental Sulfamethoxazole
Advanced Oxidation Processes (AOPs) for Sulfamethoxazole (B1682508) Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).
Electron Beam Irradiation (EBI) Applications
Electron beam irradiation (EBI) is an advanced oxidation process that uses high-energy electrons to generate reactive species, primarily hydroxyl radicals (•OH), which are highly effective in degrading persistent organic pollutants like this compound. mdpi.comresearchgate.net Studies have demonstrated that EBI can achieve over 99% degradation of this compound in both purified water and wastewater at doses between 1.5 and 3.0 kGy. mdpi.com The degradation process follows pseudo-first-order kinetics. mdpi.com
The efficiency of EBI is influenced by several factors, including the initial concentration of this compound, the pH of the solution, and the absorbed radiation dose. mdpi.com Degradation is generally more efficient at lower initial concentrations and lower pH levels. mdpi.com For instance, at a dose of 0.5 kGy, the degradation efficiency was 94.4% for an initial concentration of 5 mg/L, which decreased to 79.0% for a 30 mg/L concentration. mdpi.com Similarly, at the same dose, the degradation was higher at pH 2.70 (66.3%) compared to pH 11.10 (61.5%). mdpi.com Scavenger experiments have confirmed that hydroxyl radicals are the main species responsible for the degradation of this compound during EBI treatment. mdpi.comresearchgate.net
Table 4: Efficiency of EBI on this compound Degradation
| Initial Concentration (mg/L) | Absorbed Dose (kGy) | Degradation Efficiency (%) | pH |
|---|---|---|---|
| 5 | 0.5 | 94.4 | 6.74 |
| 10 | 0.5 | 90.8 | 6.74 |
| 15 | 0.5 | 90.5 | 6.74 |
| 20 | 0.5 | 85.1 | 6.74 |
| 30 | 0.5 | 79.0 | 6.74 |
| 10 | 1.5 | 98.3 | 2.70 |
| 10 | 1.5 | 95.9 | 11.10 |
| 10 | >1.0 | >99.8 | Not Specified |
Data compiled from a study on the kinetic analysis of this compound degradation by EBI. mdpi.com
Fenton and Electro-Fenton Processes (e.g., Bio-electro-Fenton)
Fenton and electro-Fenton processes are powerful AOPs that utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. mdpi.com These processes have been shown to be effective in degrading this compound. rsc.org In a conventional Fenton process, the degradation of this compound can reach over 90%. mdpi.com The efficiency of the process is dependent on factors like pH, and the concentrations of H₂O₂ and Fe²⁺. mdpi.com
The bio-electro-Fenton (BEF) system is an innovative approach that combines a microbial fuel cell with the electro-Fenton process. rsc.orgbohrium.com In a BEF system, H₂O₂ is generated in-situ at the cathode, which then reacts with Fe²⁺ to produce hydroxyl radicals. researchgate.net This integrated system has shown high efficiency in removing this compound. For an initial concentration of 25 mg/L, a BEF system equipped with a CNT/r-FeOOH cathode achieved a removal efficiency of 94.66%. researchgate.netnih.gov This system also generated a maximum power density of 283.32 mW/m². researchgate.netnih.gov
Modifications to the Fenton process, such as using coated magnetite nanoparticles as a catalyst in a heterogeneous electro-Fenton system, have also been explored. A catalyst of magnetite nanoparticles coated with polyethylene (B3416737) glycol yielded a 91% degradation of this compound in 60 minutes. nih.gov
Table 5: this compound Degradation by Fenton and Related Processes
| Process | Catalyst/System | Removal Efficiency (%) | Key Conditions |
|---|---|---|---|
| Fenton | Fe²⁺/H₂O₂ | >90% | Optimized pH and reagent concentrations. mdpi.com |
| Bio-electro-Fenton | CNT/r-FeOOH cathode | 94.66% | Initial SMX = 25 mg/L. researchgate.netnih.gov |
| Heterogeneous Electro-Fenton | Polyethylene glycol-coated magnetite nanoparticles | 91% | 60-minute reaction time. nih.gov |
| Fenton | Fe(II)/H₂O₂ | 100% (in de-ionized water) | [H₂O₂] = 1 mM, [Fe(II)] = 0.05 mM for maximal mineralization (83%). rsc.org |
Persulfate-Based Oxidation Systems (e.g., Fe(II)-activated persulfate)
Persulfate-based advanced oxidation processes (AOPs) are emerging as a highly effective method for degrading persistent organic pollutants like this compound (SMX) in aqueous environments. researchgate.netnih.gov These systems rely on the activation of persulfate (S₂O₈²⁻) or its peroxymonosulfate (B1194676) (HSO₅⁻) counterpart to generate highly reactive radicals, primarily sulfate (B86663) radicals (SO₄•⁻) and, under certain conditions, hydroxyl radicals (•OH). researchgate.netucl.ac.uk These radicals have high oxidation potentials and can non-selectively break down complex organic molecules into simpler, less harmful compounds. researchgate.netnih.gov Activation is necessary because persulfate itself does not readily react with organic pollutants. researchgate.net
Activation can be achieved through various methods, including heat, UV radiation, and the use of catalysts like transition metals. kuleuven.bedrpress.org Iron (II), or Fe(II), is a commonly used and effective activator. rsc.org In the Fe(II)-activated persulfate process, Fe(II) ions donate an electron to the persulfate ion, breaking the peroxide bond and forming a sulfate radical and a sulfate ion, while the Fe(II) is oxidized to Fe(III). rsc.org The degradation of SMX in these systems typically follows pseudo-first-order kinetics. kuleuven.bemanchester.ac.uk
The efficiency of the Fe(II)/persulfate system is influenced by several key parameters. The molar ratio of Fe(II) to persulfate is critical, with one study identifying an optimal ratio of 1:10 for complete SMX degradation. rsc.org Solution pH is another crucial factor; acidic conditions are often favorable. For instance, complete degradation of SMX was achieved within 240 minutes at an initial pH of 3.3. rsc.org In some systems, the degradation rate increases with a higher initial pH, which can be attributed to the deprotonated form of this compound being more susceptible to degradation and the increased formation of hydroxyl radicals. kuleuven.be Temperature also plays a significant role, with higher temperatures generally accelerating the degradation rate. kuleuven.bemanchester.ac.uk
Recent advancements include combining Fe(II)-activated persulfate systems with other technologies. A sunlight/Fe(II)/citric acid/persulfate system demonstrated enhanced SMX degradation (85.25% removal) in secondary wastewater. mdpi.com In this system, citric acid acts as a chelator for iron, and sunlight promotes the regeneration of Fe(II), overcoming limitations like the narrow pH application range. mdpi.com Another innovative approach is the electrochemical activation of persulfate using an iron anode, which continuously supplies Fe(II) ions, leading to efficient SMX degradation. researchgate.netdntb.gov.ua
| System | Key Conditions | SMX Removal Efficiency | Kinetic Model | Reference |
| Heat-Activated Persulfate | T=70 °C, [PS]₀=35 mM | Degradation rate strongly enhanced by increasing temperature. | Pseudo-first-order | kuleuven.be |
| Fe(II)-Activated Persulfate | pH 3.3, Fe(II):PS ratio 1:10 | Complete degradation within 240 min. | - | rsc.org |
| Sunlight/Fe(II)/Citric Acid/PS | [Fe(II)]=0.1 mM, [PS]=1 mM | 85.25% removal in 120 min. | Pseudo-first-order | mdpi.com |
| Electrochemically Activated PS | pH 3.6, Current 18 mA | Efficient degradation, optimized by RSM. | Pseudo-first-order | researchgate.netdntb.gov.ua |
| Fe(II)MOFs-Activated Persulfate | Fe(Nic) catalyst | >97% removal within 180 min. | - | nih.gov |
Adsorption-Based Removal Strategies
Adsorption is a widely used technology for removing pharmaceuticals like this compound from water due to its simplicity, efficiency, and the availability of diverse adsorbent materials. arviatechnology.commdpi.com The process involves the mass transfer of SMX molecules from the aqueous phase onto the surface of a solid adsorbent. mdpi.com
Utilization of Novel Adsorbent Materials (e.g., Nanoclusters, Biochar from Agro-Industrial Wastes)
The development of novel, low-cost, and highly efficient adsorbent materials is a major focus of current research.
Biochar from Agro-Industrial Wastes: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has gained significant attention as an effective adsorbent. mdpi.comfrontiersin.orgnih.gov Agricultural wastes are an abundant and sustainable feedstock for biochar production. nih.govscielo.org.za
Sugarcane Bagasse: Biochar derived from sugarcane bagasse has been shown to be an effective adsorbent for SMX, with a maximum adsorption capacity estimated at 128.8 mg/g. scielo.org.zasidalc.netresearchgate.net
Rice Husk: Biochar produced from rice husks can also activate persulfate for SMX degradation. mdpi.com The catalytic reactivity and adsorption capacity of rice husk biochar increase with the pyrolysis temperature, with biochar produced at 850°C showing impressive SMX adsorption of 55% after 120 minutes. mdpi.com
Other Wastes: Biochar made from orange peels and spent coffee grounds has also been successfully used to remove SMX. researchgate.net Composites created by combining these biochars with chitosan (B1678972) demonstrated enhanced adsorption capacities, with spent coffee ground-chitosan composites reaching up to 14.73 mg/g. researchgate.net
Nanomaterials:
Nanoclusters: Density functional theory calculations have shown that C8B6N6 nanoclusters have high potential as adsorbents for SMX removal. The interaction is thermodynamically favorable, and the nanocluster's electronic properties change significantly upon adsorption, suggesting it could also be used as a sensor. nanomedicine-rj.com
Carbon Nanotubes (CNTs) and Nanofibers: CNTs have demonstrated high removal efficiencies for sulfonamides, reaching up to 96% in some studies. uts.edu.au Carboxylic-functionalized carbon nanofibers encapsulating magnetic nickel nanoparticles have also proven to be highly efficient for SMX adsorption, with the added benefit of easy magnetic separation from water. acs.orgnih.gov
Metal-Organic Frameworks (MOFs): MOF-derived carbon materials, with their extremely high surface areas (e.g., 980.5 m²/g), exhibit remarkable adsorption capacities for SMX, reaching up to 350.90 mg/g. mdpi.com
| Adsorbent Material | Source/Type | Max. Adsorption Capacity (Qmax) | Key Finding | Reference |
| Biochar (CBG) | Sugarcane Bagasse | 128.8 mg/g | Effective low-cost adsorbent. | scielo.org.zasidalc.net |
| Biochar Composite (CTS-SCB) | Spent Coffee Grounds + Chitosan | 14.73 mg/g | Composite material enhances adsorption. | researchgate.net |
| MOF-Derived Carbon | Bio-based Metal-Organic Framework | 350.90 mg/g | Extremely high surface area leads to superior capacity. | mdpi.com |
| Modified Biochar (R-BC700) | Reduction-modified biochar | 14.66 mg/g | Modification significantly improves adsorption over raw biochar (0.16 mg/g). | mdpi.com |
| Nanocluster | C8B6N6 | Theoretical | DFT study shows strong, spontaneous interaction with SMX. | nanomedicine-rj.com |
Mechanism of Adsorption (e.g., thermodynamics, kinetics)
Understanding the mechanisms governing the adsorption of this compound is essential for optimizing removal processes. This involves studying both the rate of adsorption (kinetics) and the equilibrium and energy changes (thermodynamics).
Kinetics: Adsorption kinetics describe the rate at which SMX is removed from the solution.
The pseudo-first-order model has been found to best describe the adsorption kinetics of SMX onto sugarcane bagasse-derived biochar. scielo.org.zasidalc.net
The pseudo-second-order model, along with others like the Elovich model, fit the experimental data for SMX adsorption onto a composite of sludge biochar and carbon nanotubes, suggesting that both physisorption and chemisorption play vital roles. nih.gov For adsorption on alfalfa-derived biochar, the pseudo-second-order model was also a good fit. nih.gov The rapid initial adsorption is due to the abundance of unoccupied active sites on the adsorbent surface. scielo.org.zamdpi.com
Thermodynamics: Thermodynamic parameters reveal the nature of the adsorption process.
For sugarcane bagasse biochar, the negative values for enthalpy (ΔH = -24.72 kJ/mol) and Gibbs free energy (ΔG = -15.67 kJ/mol) indicate the process is spontaneous and exothermic. scielo.org.zaresearchgate.net
Conversely, studies on sludge biochar composites and alfalfa-derived biochar found the adsorption of SMX to be a spontaneous and endothermic process, meaning it is favored by increasing temperatures. nih.govnih.gov
Electrostatic Interaction: This is highly dependent on the solution pH and the surface charge of the adsorbent (point of zero charge, pHpzc) relative to the pKa values of SMX. scielo.org.zanih.gov For instance, when the pH is above the adsorbent's pHpzc and SMX's pKa, both surfaces are negatively charged, leading to electrostatic repulsion and decreased adsorption. scielo.org.za
π-π Interaction: This occurs between the aromatic rings of the SMX molecule and the graphitic structures present in carbon-based adsorbents like biochar and carbon nanofibers. acs.orgnih.govnih.gov
Hydrogen Bonding: This is a significant mechanism, particularly charge-assisted hydrogen bonding, which has been identified as the likely mechanism for SMX adsorption onto carbonized bagasse. scielo.org.zaresearchgate.net
Pore Filling: The porous structure of adsorbents like biochar allows SMX molecules to be physically trapped within the pores. researchgate.netnih.gov
Strategies for Mitigating Environmental Antibiotic Resistance Proliferation
The presence of antibiotics like this compound in the environment is a key driver for the selection and proliferation of antibiotic-resistant bacteria (ARB) and the spread of antibiotic resistance genes (ARGs). Effluents from wastewater treatment plants (WWTPs) are significant sources of both antibiotics and ARGs. nih.govresearchgate.net Therefore, mitigating the spread of antibiotic resistance requires a multi-faceted approach targeting both the antibiotic compounds and the genetic determinants of resistance.
Effective strategies include:
Limiting Antibiotic Use: The most direct strategy is to control the use of antibiotics in human medicine and agriculture to reduce their initial release into the environment. nih.gov
Advanced Wastewater Treatment: Conventional WWTPs are often not designed to completely remove antibiotics or ARGs. nih.gov Upgrading facilities with advanced treatment technologies is crucial. researchgate.net
Advanced Oxidation Processes (AOPs): Processes like ozonation and Fenton oxidation can effectively degrade antibiotics. nih.govresearchgate.net Ozonation, in particular, has been shown to reduce a broad range of antibiotics. nih.gov Photo-Fenton and electrochemical treatments have demonstrated high efficiencies (over 99%) in removing antibiotics, including SMX. redalyc.org
Disinfection: While methods like chlorination and UV radiation can kill resistant bacteria, ARGs can be more persistent. nih.govmdpi.com Combining treatments, such as UV and chlorine, can be more effective at removing ARB and reducing gene transfer. mdpi.com
Membrane Filtration: Advanced membrane processes can physically remove bacteria and reduce the load of ARGs in treated water. researchgate.net
Constructed Wetlands (CWs): CWs can achieve high removal rates for antibiotics like SMX (75-98.6%) and can also reduce the abundance of ARGs (63-84%). mdpi.com However, the long residence times and specific conditions within some wetland layers could potentially promote an increase in certain ARGs, requiring careful design and management. mdpi.com
Soil and Manure Management: In agricultural settings, the application of manure from antibiotic-treated animals can introduce SMX and ARGs into the soil. nih.gov
Biochar Amendment: The application of biochar to contaminated soil can decrease the bioavailability of antibiotics through adsorption. acs.org While this may reduce the selective pressure, some studies have shown that biochar can also increase the diversity and abundance of ARGs in the soil, even while decreasing their uptake by plants. acs.org
Monitoring and Surveillance: Establishing robust systems to monitor antibiotic residues and ARGs in various environmental compartments (water, soil) is vital for assessing risks and the effectiveness of mitigation strategies. researchgate.net
Ultimately, a comprehensive "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health, is necessary to effectively combat the global challenge of antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
